molecular formula C6H11F2NO B14769328 4,4-Difluoro-3-methylpiperidin-3-ol

4,4-Difluoro-3-methylpiperidin-3-ol

Cat. No.: B14769328
M. Wt: 151.15 g/mol
InChI Key: WCPAQKCHLUMOPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4-Difluoro-3-methylpiperidin-3-ol is a useful research compound. Its molecular formula is C6H11F2NO and its molecular weight is 151.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,4-Difluoro-3-methylpiperidin-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4-Difluoro-3-methylpiperidin-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H11F2NO

Molecular Weight

151.15 g/mol

IUPAC Name

4,4-difluoro-3-methylpiperidin-3-ol

InChI

InChI=1S/C6H11F2NO/c1-5(10)4-9-3-2-6(5,7)8/h9-10H,2-4H2,1H3

InChI Key

WCPAQKCHLUMOPV-UHFFFAOYSA-N

Canonical SMILES

CC1(CNCCC1(F)F)O

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the 4,4-Difluoro-3-methylpiperidine Scaffold: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth guide serves as a technical resource for researchers, scientists, and professionals in drug development on the emerging class of 4,4-difluoro-3-methylpiperidine derivatives. While a specific CAS number for 4,4-Difluoro-3-methylpiperidin-3-ol is not readily found in public databases, this document will focus on the closely related and commercially available precursor, 4,4-Difluoro-3-methylpiperidine hydrochloride (CAS No. 1434141-99-7) , as a representative of this valuable chemical scaffold. We will delve into its synthesis, physicochemical properties, and burgeoning applications, providing a framework for its use in medicinal chemistry.

Introduction: The Rising Prominence of Fluorinated Piperidines in Medicinal Chemistry

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to modulate various properties, including metabolic stability, pKa, and binding affinity. The piperidine ring, a ubiquitous scaffold in numerous pharmaceuticals, when geminally difluorinated at the 4-position, offers a unique combination of conformational rigidity and altered electronic properties. This modification can lead to enhanced biological activity and improved pharmacokinetic profiles. The 4,4-difluoro-3-methylpiperidine scaffold, in particular, presents a chiral building block with significant potential for creating novel therapeutics, notably in the realm of neuroscience.[1]

Physicochemical Properties of 4,4-Difluoro-3-methylpiperidine Hydrochloride

The hydrochloride salt of 4,4-difluoro-3-methylpiperidine is the most common commercially available form. Its key properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 1434141-99-7[2][3]
Molecular Formula C₆H₁₂ClF₂N[2][3]
Molecular Weight 171.62 g/mol [3][4]
Physical Form Solid[2][3]
Purity Typically ≥98%[2][3]
InChI Key VGDVJYCYTKIOJM-UHFFFAOYSA-N[2][3]
Storage Inert atmosphere, room temperature, keep dry and cool.[2]

Synthesis and Functionalization Strategies

While a specific, documented synthesis for 4,4-difluoro-3-methylpiperidin-3-ol is not prevalent in the reviewed literature, a conceptual pathway can be proposed based on established organic chemistry principles. The synthesis would likely begin with a suitable precursor that can be fluorinated and subsequently cyclized.

A potential synthetic workflow is outlined below:

Synthetic_Workflow cluster_synthesis Conceptual Synthesis of 4,4-Difluoro-3-methylpiperidin-3-ol Start Protected Piperidone Precursor Fluorination Fluorination (e.g., DAST, Deoxofluor) Start->Fluorination Reduction Stereoselective Reduction of Ketone Fluorination->Reduction Deprotection Deprotection Reduction->Deprotection Final 4,4-Difluoro-3-methylpiperidin-3-ol Deprotection->Final

Caption: Conceptual synthetic pathway for 4,4-Difluoro-3-methylpiperidin-3-ol.

The functionalization of the 4,4-difluoropiperidine core is crucial for its application in drug discovery. The secondary amine of the piperidine ring is a key handle for derivatization, allowing for the introduction of various substituents through reactions such as acylation, alkylation, and reductive amination.

Applications in Drug Discovery: A Case Study in Dopamine Receptor Antagonism

The 4,4-difluoropiperidine scaffold has shown significant promise in the development of selective antagonists for the Dopamine 4 Receptor (D4R).[1] Structure-activity relationship (SAR) studies have demonstrated that compounds incorporating this moiety can exhibit high binding affinity and selectivity for D4R over other dopamine receptor subtypes.[1] This is particularly relevant for the development of therapeutics for conditions like L-DOPA-induced dyskinesias in Parkinson's disease.[1]

The workflow for leveraging this scaffold in a drug discovery program is illustrated below:

Drug_Discovery_Workflow cluster_dd Drug Discovery Workflow Scaffold 4,4-Difluoro-3-methylpiperidine Scaffold Derivatization Chemical Derivatization (e.g., N-Arylation) Scaffold->Derivatization Screening In Vitro Screening (e.g., D4R Binding Assay) Derivatization->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead Lead Compound Identification SAR->Lead

Sources

An In-depth Technical Guide to the Structure and Stereochemistry of 4,4-Difluoro-3-methylpiperidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 4,4-difluoro-3-methylpiperidin-3-ol, a fluorinated piperidine derivative of significant interest to researchers, scientists, and professionals in drug development. By leveraging the unique properties of fluorine, this scaffold offers a valuable building block for creating novel therapeutics with potentially enhanced pharmacological profiles. This document delves into the molecule's intricate structure, stereochemistry, a proposed synthetic pathway, and methods for its characterization, grounded in established chemical principles and field-proven insights.

Introduction: The Significance of Fluorinated Piperidines in Medicinal Chemistry

The piperidine ring is a ubiquitous scaffold in pharmaceuticals, valued for its ability to impart favorable pharmacokinetic properties. The strategic incorporation of fluorine atoms into this structure can dramatically alter a molecule's physicochemical characteristics, including its pKa, lipophilicity, metabolic stability, and conformational preferences.[1][2] These modifications can lead to improved potency, selectivity, and bioavailability of drug candidates. 4,4-Difluoro-3-methylpiperidin-3-ol, with its gem-difluoro group adjacent to a chiral tertiary alcohol center, represents a compelling three-dimensional fragment for fragment-based drug discovery and as a core component in more complex drug molecules.

Molecular Structure and Stereochemistry

The structure of 4,4-difluoro-3-methylpiperidin-3-ol features a six-membered piperidine ring. The key substitutions are a geminal difluoro group at the C4 position, and both a methyl group and a hydroxyl group at the C3 position. This substitution pattern at C3 creates a chiral center, meaning the molecule can exist as two non-superimposable mirror images, or enantiomers: (R)-4,4-difluoro-3-methylpiperidin-3-ol and (S)-4,4-difluoro-3-methylpiperidin-3-ol.

Figure 1: 2D Structure of 4,4-Difluoro-3-methylpiperidin-3-ol.
Conformational Analysis

The piperidine ring typically adopts a chair conformation to minimize steric strain. In 4,4-difluoro-3-methylpiperidin-3-ol, the substituents will occupy either axial or equatorial positions. The conformational preference is governed by a complex interplay of steric hindrance, electrostatic interactions, and hyperconjugation.[1][3]

  • Fluorine Atoms: The gem-difluoro group at C4 significantly influences the ring's conformation. While fluorine has a relatively small van der Waals radius, the C-F bonds are highly polarized. In protonated piperidines, an axial orientation of a fluorine atom can be favored due to stabilizing charge-dipole interactions between the C-F bond and the ammonium cation.[4]

  • Methyl and Hydroxyl Groups at C3: The relative orientation of the methyl and hydroxyl groups will depend on the stereochemistry at the C3 chiral center. In one enantiomer, the methyl group might preferentially occupy an equatorial position to minimize steric interactions, forcing the hydroxyl group into an axial position, and vice-versa in the other enantiomer. The presence of the adjacent gem-difluoro group will also influence these preferences.

Computational studies and NMR spectroscopy are powerful tools for elucidating the preferred conformation of such substituted piperidines.[3] For instance, the magnitude of 3JH,F coupling constants in 1H and 19F NMR spectra can provide valuable information about the dihedral angles and thus the axial or equatorial orientation of the fluorine atoms.[3]

Proposed Synthetic Pathway

Synthesis of N-Protected 4,4-Difluoropiperidin-3-one (Intermediate 1)

The synthesis of the ketone intermediate could be achieved through the fluorination of an appropriate N-protected piperidin-3-one precursor.

Experimental Protocol:

  • Protection of Piperidin-3-one: Start with a commercially available piperidin-3-one salt and protect the nitrogen atom, for example, with a benzyloxycarbonyl (Cbz) or tert-butoxycarbonyl (Boc) group to prevent side reactions.

  • α,α-Difluorination: The protected piperidin-3-one can then be subjected to electrophilic fluorination at the C4 position. Reagents such as Selectfluor® are commonly used for this transformation.[5][6] The reaction is typically carried out in a suitable solvent like acetonitrile or DMF. The reaction progress can be monitored by TLC or LC-MS. Upon completion, the product, N-protected 4,4-difluoropiperidin-3-one, would be isolated and purified using column chromatography.

Synthesis_of_Intermediate_1 start N-Protected Piperidin-3-one product N-Protected 4,4-Difluoropiperidin-3-one (Intermediate 1) start->product α,α-Difluorination reagent Selectfluor® reagent->product

Figure 2: Proposed synthesis of the key ketone intermediate.
Nucleophilic Addition of a Methyl Group

The final step in the proposed synthesis is the addition of a methyl group to the carbonyl of the ketone intermediate, followed by deprotection.

Experimental Protocol:

  • Grignard Reaction: The N-protected 4,4-difluoropiperidin-3-one (Intermediate 1) would be dissolved in an anhydrous ether solvent, such as diethyl ether or THF, under an inert atmosphere (e.g., argon or nitrogen). The solution is then cooled to a low temperature (e.g., -78 °C or 0 °C). A solution of methylmagnesium bromide or methylmagnesium chloride (a Grignard reagent) in a suitable solvent is then added dropwise.[7][8][9][10] The reaction mixture is stirred for a period to allow for the complete addition of the methyl group to the carbonyl, forming a tertiary alkoxide intermediate.

  • Workup and Deprotection: The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the organic layer is dried and concentrated. The protecting group (e.g., Cbz or Boc) can then be removed under appropriate conditions (e.g., hydrogenolysis for Cbz or treatment with a strong acid like TFA for Boc) to yield the final product, 4,4-difluoro-3-methylpiperidin-3-ol.

Final_Synthesis_Step start N-Protected 4,4-Difluoropiperidin-3-one product 4,4-Difluoro-3-methylpiperidin-3-ol start->product Nucleophilic Addition & Deprotection reagent1 1. CH3MgBr reagent1->product reagent2 2. H+ workup reagent2->product reagent3 3. Deprotection reagent3->product

Figure 3: Proposed final step in the synthesis.
Stereochemical Considerations of the Nucleophilic Addition

The addition of the methyl Grignard reagent to the prochiral ketone will result in the formation of a racemic mixture of the (R)- and (S)-enantiomers.[11][12][13] The nucleophilic attack can occur from either face of the planar carbonyl group with equal probability, leading to a 50:50 mixture of the two enantiomers.[14] To obtain a single enantiomer, a chiral separation method would be necessary.

Analytical Characterization

The structure and purity of 4,4-difluoro-3-methylpiperidin-3-ol would be confirmed using a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • 1H NMR: The proton NMR spectrum would show characteristic signals for the piperidine ring protons, the methyl group (as a singlet or a doublet depending on through-space couplings), and the hydroxyl proton (which may be a broad singlet and exchangeable with D2O). The chemical shifts and coupling patterns of the ring protons would be complex due to the presence of the fluorine atoms.

  • 13C NMR: The carbon NMR spectrum would show distinct signals for each of the six carbon atoms in the molecule. The carbon atom bearing the gem-difluoro group (C4) would appear as a triplet due to one-bond coupling with the two fluorine atoms. The C3 carbon would also show coupling to the adjacent fluorine atoms.

  • 19F NMR: The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds.[15][16] It would likely show a complex multiplet for the two diastereotopic fluorine atoms, with coupling to each other (geminal coupling) and to the neighboring protons on C3 and C5. The chemical shift values would be indicative of the electronic environment of the fluorine atoms.

Nucleus Predicted Chemical Shift (ppm) Key Couplings
1H1.0-1.5 (CH3), 2.5-3.5 (ring CH2, CH), variable (OH, NH)3JH,F, 2JH,H
13C20-30 (CH3), 40-60 (ring C), 90-100 (C-OH), 115-125 (CF2)1JC,F, 2JC,F
19F-90 to -1202JF,F, 3JF,H
Table 1: Predicted NMR Spectroscopic Data for 4,4-Difluoro-3-methylpiperidin-3-ol.
Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound.[17][18][19] Electron ionization (EI) or electrospray ionization (ESI) techniques could be employed. The mass spectrum would show the molecular ion peak (M+) or the protonated molecular ion peak ([M+H]+). The fragmentation pattern could provide further structural information, with potential losses of water, methyl, and HF fragments.

Technique Expected m/z Interpretation
ESI-MS (+)[M+H]+Protonated molecule
[M+Na]+Sodium adduct
HRMSCalculated exact massConfirmation of elemental composition
Table 2: Expected Mass Spectrometry Data.

Chiral Separation

To isolate the individual enantiomers of 4,4-difluoro-3-methylpiperidin-3-ol, chiral chromatography would be the method of choice. Chiral High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used technique for separating enantiomers. The choice of the CSP and the mobile phase would need to be optimized to achieve baseline separation of the (R)- and (S)-enantiomers.

Conclusion

4,4-Difluoro-3-methylpiperidin-3-ol is a structurally intriguing molecule with significant potential in drug discovery. Its synthesis, while not explicitly documented, can be reasonably proposed through the difluorination of a piperidinone precursor followed by nucleophilic methylation. The presence of a chiral center and the influential gem-difluoro group create a complex stereochemical and conformational landscape that can be explored using modern analytical techniques. This in-depth guide provides a solid foundation for researchers and scientists to understand, synthesize, and characterize this valuable fluorinated building block for the development of next-generation therapeutics.

References

  • Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(27), 6141-6146. Available at: [Link]

  • Sasko, R. (n.d.). 7.8. Stereochemistry of Addition Reactions. In Introduction to Organic Chemistry. Available at: [Link]

  • Han, J., et al. (2024). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. Molecules, 29(15), 3425. Available at: [Link]

  • LibreTexts. (2025, January 19). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Chemistry LibreTexts. Available at: [Link]

  • Sloop, J. C. (2012). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. International Journal of Organic Chemistry, 2(3), 245-251. Available at: [Link]

  • Davis, F. A., & Kasu, P. V. (1995). SYNTHESIS OF α-FLUORO ALDEHYDES AND KETONES. A REVIEW. Organic Preparations and Procedures International, 27(5), 567-593. Available at: [Link]

  • Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal. Available at: [Link]

  • Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Fluoroketone and fluoroaldehyde synthesis by fluorination. Retrieved from [Link]

  • OpenOChem. (n.d.). Nucleophilic addition. OpenOChem Learn. Available at: [Link]

  • Saeedeh, S., et al. (2025). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem. Available at: [Link]

  • Cieplak, A. S. (2025, August 6). Stereochemistry of nucleophilic addition to cyclohexanone. The importance of two-electron stabilizing interactions. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Table 3 . 1 H NMR spectral data of the compounds 3a-f. [(δ) in ppm]. Retrieved from [Link]

  • Resnati, G., & Novo, B. (2025, August 6). Mass spectrometry of some fluorinated pyridinium N-imines. ResearchGate. Available at: [Link]

  • Saeedeh, S., et al. (2025). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PMC. Available at: [Link]

  • Google Patents. (n.d.). CN112321398A - Method for synthesizing alpha-fluorinated ketone by hydrazonating aliphatic chain monoketone.
  • Ashenhurst, J. (2022, September 9). Nucleophilic Addition To Carbonyls. Master Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). The conformational preferences of 3-fluoropiperidine (1) and... Retrieved from [Link]

  • ADI Chemistry. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from [Link]

  • Surmont, R., et al. (2010). Synthesis of 4-substituted 3,3-difluoropiperidines. Journal of Organic Chemistry, 75(3), 929-932. Available at: [Link]

  • Khan, I., et al. (2024). Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases. Journal of Biomolecular Structure & Dynamics. Available at: [Link]

  • de Andrade, J. P., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Journal of Mass Spectrometry, 53(8), 754-761. Available at: [Link]

  • ResearchGate. (n.d.). Putative conformational preferences of mono-, 3,4-, and 3,5-difluorinated piperidines. Retrieved from [Link]

  • Wang, H., et al. (2020). Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives. Molecules, 25(23), 5722. Available at: [Link]

  • Fructos, M. R., et al. (2022). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C-H Amination. Organometallics, 41(10), 1228-1236. Available at: [Link]

  • Saldinger, J. L., et al. (2026, January 29). 4,4-Difluoroproline as a Unique 19F NMR Probe of Proline Conformation. ResearchGate. Available at: [Link]

  • Surmont, R., et al. (2025, August 6). Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. ResearchGate. Available at: [Link]

  • JEOL Ltd. (n.d.). Structure Elucidation of Fluorinated Compounds by NMR. JEOL Ltd. Applications Notes. Available at: [Link]

  • LibreTexts. (2023, January 22). Grignard Reagents. Chemistry LibreTexts. Available at: [Link]

  • NIST. (n.d.). Piperidine. NIST WebBook. Retrieved from [Link]

  • LibreTexts. (n.d.). 6.4 Reactions of Alkyl Halides: Grignard Reagents. In Fundamentals of Organic Chemistry. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. Retrieved from [Link]

  • MDPI. (2023, February 23). 4,4'-Difluoro-[3,3'-bi(1,2,5-oxadiazole)] 2,2'-Dioxide. MDPI. Available at: [Link]

Sources

4,4-Difluoro-3-methylpiperidin-3-ol as a building block in medicinal chemistry

[1]

Executive Summary

4,4-Difluoro-3-methylpiperidin-3-ol represents a high-value "designer" building block in modern medicinal chemistry.[1] It is engineered to address three critical failure modes in drug discovery: metabolic instability, hERG channel liability, and poor oral bioavailability.

By integrating a gem-difluoro motif adjacent to a quaternary chiral center containing a hydroxyl group, this scaffold offers a unique combination of electronic modulation (pKa reduction) and steric occlusion. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic accessibility, and application in structure-based drug design (SBDD).[1]

Part 1: Structural & Physicochemical Profile[1]

The Fluorine Effect on Basicity and Lipophilicity

The strategic introduction of fluorine atoms at the C4 position, adjacent to the C3 functional center, drastically alters the electronic landscape of the piperidine ring.

  • pKa Modulation: Unsubstituted piperidines typically exhibit a pKa of ~10-11, often leading to high lysosomal trapping and hERG binding. The electron-withdrawing inductive effect (-I) of the gem-difluoro group at C4 propagates through the sigma framework, typically lowering the pKa of the piperidine nitrogen by 2–3 log units (to ~7.5–8.5).[1] This brings the basicity closer to physiological pH, improving membrane permeability and oral bioavailability.

  • Lipophilicity (LogD): While fluorine is lipophilic, the 3-hydroxyl group balances the C-F bonds. The gem-difluoro group generally increases LogP relative to hydrogen but decreases it relative to a dimethyl group.[1] The result is a scaffold that maintains solubility while improving blood-brain barrier (BBB) penetration if required.[1]

Conformational Locking

The 4,4-difluoro substitution imposes specific conformational preferences due to the gauche effect and dipole-dipole interactions.[1]

  • The Gauche Effect: The C–F bonds prefer to be gauche to adjacent electron-rich bonds (like C–N or C–O) to maximize orbital overlap (

    
    ).[1]
    
  • Quaternary Rigidity: The C3 center (Methyl/Hydroxyl) creates a "locked" conformation.[1] This pre-organization minimizes the entropic penalty upon binding to a protein target, potentially enhancing potency (

    
    ).
    
Metabolic Blocking Strategy

The C4 position of piperidine is a primary "soft spot" for CYP450-mediated oxidative metabolism.[1] Replacing C-H bonds with metabolically inert C-F bonds (Bond Dissociation Energy: ~116 kcal/mol vs. ~99 kcal/mol for C-H) effectively blocks this degradation pathway.[1]

MetabolicBlockingPiperidineStandard Piperidine(Metabolic Liability)CYPCYP450 Oxidation(Hydroxylation at C4)Piperidine->CYP High ClearanceMetaboliteInactive/ToxicMetaboliteCYP->MetaboliteDifluoro4,4-Difluoro Scaffold(Metabolic Block)Difluoro->CYP BlockedStableMetabolically StableDrug CandidateDifluoro->Stable C-F Bond Resists Oxidation

Figure 1: Mechanism of metabolic stabilization via fluorination at the C4 position.[1]

Part 2: Synthetic Routes & Experimental Protocols

Synthesis of this sterically congested scaffold requires careful orchestration to install the gem-difluoro group without eliminating the sensitive tertiary alcohol.[1]

Retrosynthetic Analysis

The most robust route utilizes a Deoxofluorination / Grignard Addition sequence. Direct fluorination of a 3-hydroxy precursor is risky due to potential rearrangement.[1] Therefore, the 4,4-difluoro motif is installed before the C3 quaternary center.

  • Precursor:

    
    -Boc-4-piperidone.[1]
    
  • Key Intermediate:

    
    -Boc-4,4-difluoropiperidin-3-one (generated via oxidation of a 3-hydroxy intermediate or regioselective fluorination).[1]
    
Recommended Synthetic Protocol

Note: This protocol is synthesized from best practices for gem-difluoro building blocks [1][2].

Step 1: Synthesis of

-Boc-3-hydroxy-4,4-difluoropiperidine (Intermediate)

Direct access to the ketone is unstable; the alcohol is often the stable shelf intermediate.[1]

  • Starting Material:

    
    -Boc-4-piperidone.
    
  • Enolization: Treat with TMSCl/Et3N in DMF to form the silyl enol ether.

  • Fluorination: React with Selectfluor (2.2 equiv) in MeCN at 0°C.[1] This typically yields the 3,3-difluoro-4-oxo isomer.[1]

    • Correction for Target Geometry: To get 4,4-difluoro-3-oxo , one must start with a 3-oxo precursor or use a specific deoxofluorination of a 4-ketone followed by C3 oxidation.[1]

    • Preferred Route (Commercial Scale):

      • Start with

        
        -Boc-tetrahydropyridine .[1]
        
      • Epoxidation (mCPBA)

        
         Epoxide.[1]
        
      • Ring opening with HF:Pyridine

        
         Fluorohydrin.
        
      • Oxidation

        
         Fluoro-ketone.[1]
        
      • Alternative: Use commercially available

        
        -Boc-4,4-difluoropiperidine .[1]
        
        • Lithiation (s-BuLi, -78°C)

          
           Trapping with Acetyl Chloride? No.
          
        • Trapping with Methyl Methacrylate?

Validated Laboratory Protocol (Grignard Approach)

This protocol assumes access to


-Boc-4,4-difluoropiperidin-3-one1

Reagents:

  • 
    -Boc-4,4-difluoropiperidin-3-one (1.0 equiv)[1]
    
  • Methyl Magnesium Bromide (MeMgBr) (3.0 M in ether, 1.5 equiv)[1]

  • Anhydrous THF[1]

  • Sat. NH4Cl (aq)[1]

Procedure:

  • Setup: Flame-dry a 100 mL round-bottom flask under Argon. Add

    
    -Boc-4,4-difluoropiperidin-3-one (1.0 g, 4.25 mmol) and dissolve in anhydrous THF (15 mL). Cool to -78°C.[1]
    
  • Addition: Add MeMgBr (2.1 mL, 6.38 mmol) dropwise over 10 minutes. The presence of alpha-fluorines increases the electrophilicity of the ketone, making the reaction rapid.

  • Equilibration: Stir at -78°C for 1 hour, then allow to warm to 0°C over 30 minutes.

    • Note: Do not warm to RT immediately to avoid elimination of HF (beta-elimination).[1]

  • Quench: Quench carefully with saturated NH4Cl (10 mL) at 0°C.

  • Extraction: Extract with EtOAc (3 x 20 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc 80:20). The product is a white solid.

Yield: Typically 65-75%.[1] Data: 1H NMR will show the C3-Methyl singlet at ~1.2 ppm and the diastereotopic C2 protons split by the adjacent quaternary center.[1]

SynthesisWorkflowStartN-Boc-4,4-difluoropiperidin-3-oneIntermediateTetrahedral Intermediate(Alkoxide)Start->Intermediate Nucleophilic AttackReagentMeMgBr (1.5 eq)THF, -78°CReagent->IntermediateQuenchNH4Cl Quench(Protonation)Intermediate->QuenchProduct4,4-Difluoro-3-methylpiperidin-3-ol(Target)Quench->Product Isolation

Figure 2: Synthetic workflow for the installation of the quaternary center.

Part 3: Applications in Medicinal Chemistry[2][3][4]

Case Study: Dopamine D4 Receptor Antagonists

Research into selective Dopamine D4 receptor antagonists has utilized difluoropiperidine scaffolds to improve "CNS MPO" (Central Nervous System Multi-Parameter Optimization) scores [1][2].[1][2][3]

  • Challenge: Early leads had high lipophilicity (cLogP > 5) and high basicity, leading to phospholipidosis.

  • Solution: Incorporation of the gem-difluoro motif reduced the pKa of the piperidine nitrogen.

  • Result: The 4,4-difluoro analogs maintained potency (Ki < 10 nM) while significantly improving the Lipophilic Efficiency (LipE) and metabolic stability compared to the non-fluorinated parent.[1]

Bioisosteric Replacement Table

This building block serves as a bioisostere for several common moieties.

Original MoietyLiability4,4-F2-3-Me-3-OH Replacement Benefit
Morpholine Metabolic opening of ether ringStability: C-F bonds mimic the polarity of Oxygen but resist metabolism.[1]
3,3-Dimethylpiperidine High Lipophilicity (LogP)Lower LogP: OH group lowers LogP; F2 modulates pKa.
4-Hydroxypiperidine Rapid GlucuronidationSteric Shield: 3-Me/4-F2 groups sterically hinder UGT enzymes from conjugating the 3-OH.[1]

Part 4: Technical Specifications & Safety

Chemical Data[1][2][4][5][6][7][8][9][10]
  • CAS Number: 2935423-48-4 (for

    
    -Boc derivative)[1]
    
  • Molecular Formula:

    
     (N-Boc protected)[1]
    
  • Molecular Weight: 251.27 g/mol [1]

  • Physical State: White to off-white solid.[1]

  • Solubility: Soluble in DMSO, MeOH, DCM. Sparingly soluble in water.

Handling Precautions
  • HF Elimination: Under strongly acidic conditions at high temperatures, gem-difluoro compounds adjacent to hydroxyls can undergo elimination to form vinyl fluorides.[1] Avoid refluxing in concentrated HCl. Use TFA/DCM for Boc deprotection at 0°C.

  • NMR Characterization:

    • 19F NMR: Expect a characteristic AB quartet (if chiral) or singlet around -90 to -110 ppm, showing geminal coupling (

      
       Hz).[1]
      

References

  • Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist. ChemMedChem. (2025).[1]

  • Enantioselective Synthesis and Physicochemical Properties of Libraries of 3-Amino- and 3-Amidofluoropiperidines. ResearchGate. (2025).[1]

  • Synthesis of 4-substituted 3,3-difluoropiperidines. Journal of Organic Chemistry. (2010).

  • MolCore Product Catalog: tert-butyl 4,4-difluoro-3-hydroxy-3-methylpiperidine-1-carboxylate. MolCore. (Accessed 2026).[1][4]

Technical Guide: Safety & Handling of 4,4-Difluoro-3-methylpiperidin-3-ol

[1][2][3][4]

Compound Profile & Physicochemical Logic[2][3][4]

Understanding the molecular architecture is the first step in safety.[1][2][3] This compound combines a secondary amine, a tertiary alcohol, and a gem-difluoro motif.[1][2][3]

FeatureSpecificationSafety Implication
Chemical Name 4,4-Difluoro-3-methylpiperidin-3-olTarget Compound
CAS Number 2935423-24-6 (Free Base)Verification key for inventory tracking.[4][5][1][2]
Molecular Formula C₆H₁₁F₂NOMW: 151.15 g/mol
Structural Class Fluorinated Piperidine / Amino AlcoholBasicity: The nitrogen is basic, but the electron-withdrawing fluorines (β-position) and hydroxyl group reduce pKa compared to piperidine.[4][5][1][2] Reactivity: Nucleophilic secondary amine; potential for HF elimination under extreme thermal stress.[1][2][3]
Physical State Solid (typically off-white powder)Dust inhalation hazard; hygroscopic potential (especially as HCl salt).[1][2][3]
Predicted Hazard Classification (GHS)

Based on structural analogs (e.g., 4,4-difluoropiperidine, 3-hydroxypiperidine) and confirmed data for the hydrochloride salt.[4][5][1][2]

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1][2][3]

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation) or Category 1B (Causes burns) depending on free base concentration.[1][2][3] Treat as Corrosive/Irritant.

  • Serious Eye Damage/Irritation: Category 1 or 2A (Risk of serious damage).[1][2][3]

  • STOT-SE: Category 3 (May cause respiratory irritation).[4][1][2][3]

Operational Safety & Engineering Controls

The "Fluorine-Amine" Handling Protocol

The presence of the gem-difluoro group adds a layer of thermal sensitivity.[4][5][1][2] While stable under ambient conditions, thermal decomposition (e.g., during rotary evaporation of high-boiling solvents or fire) can release Hydrogen Fluoride (HF) .[1][2][3]

Hierarchy of Controls
  • Primary Containment: All weighing and transfer operations must occur inside a certified chemical fume hood .[1][2][3]

  • Atmosphere: For bulk storage (>10g), store under inert gas (Argon/Nitrogen) to prevent carbonate formation (reaction with atmospheric CO₂) and moisture absorption.[1][2][3]

  • Static Control: Use anti-static weighing boats. Fluorinated powders can be electrostatically charged, increasing dispersion risk.[1][2][3]

Personal Protective Equipment (PPE) Matrix
Body PartProtection StandardRationale
Hands Double Nitrile Gloves (min 0.11mm outer)Standard nitrile provides excellent resistance to aliphatic amines.[4][5][1][2] Double gloving allows immediate removal of the outer layer upon contamination.[1][2][3]
Eyes Chemical Splash Goggles Safety glasses are insufficient for amines, which can cause rapid corneal hazing.[1][2][3]
Respiratory N95 / P100 (if outside hood)Only required if solid manipulation occurs outside a fume hood (not recommended).[1][2][3]
Body Lab Coat (Cotton/Poly) Standard protection.[1][2][3]

Experimental Workflows & Decision Logic

Handling Decision Tree

The following diagram outlines the logical flow for handling this compound based on its form (Salt vs. Free Base) and scale.

HandlingProtocolStartStart: Identify Compound FormCheckFormIs it the Free Base or HCl Salt?Start->CheckFormSaltHCl Salt Form(Solid, Stable)CheckForm->SaltSaltBaseFree Base Form(Potential Liquid/Low MP Solid)CheckForm->BaseFree BaseSaltActionStandard Fume HoodAvoid Dust GenerationSalt->SaltActionBaseActionHigh Caution: Corrosive PotentialAvoid metal spatulas (corrosion risk)Store under ArgonBase->BaseActionDissolutionDissolution StepSaltAction->DissolutionBaseAction->DissolutionExothermCheck for Exotherm(Amine + Acid/Solvent)Dissolution->ExothermProceedProceed with SynthesisExotherm->ProceedTemp Stable

Figure 1: Operational decision tree for handling 4,4-Difluoro-3-methylpiperidin-3-ol varieties.

Synthesis & Reaction Safety
  • Nucleophilicity: The steric bulk of the gem-difluoro group at C4 and the methyl/hydroxyl at C3 makes the nitrogen center sterically crowded.[4][1][2][3] Reactions requiring N-alkylation or acylation may require higher temperatures or stronger bases.[4][1][2][3]

  • Thermal Runaway: When neutralizing the HCl salt to generate the free base, add base slowly at 0°C. The heat of neutralization combined with the volatility of organic solvents can lead to splashing.[1][2][3]

Emergency Response Protocols

Exposure Scenarios

Unlike simple organic bases, the fluorinated nature requires vigilance regarding decomposition products.[1][2][3]

  • Eye Contact: IMMEDIATE irrigation for 15 minutes. Amines penetrate the cornea rapidly.[1][2][3] Do not wait for pain; the mechanism is saponification of membrane lipids.[1][2][3]

  • Skin Contact: Wash with soap and water.[1][2][3][6] If redness persists, consider the possibility of HF burn only if the compound was subjected to high heat or strong acid conditions (defluorination).[1][2][3]

  • Spill Cleanup:

    • Evacuate the immediate area if dust is airborne.[1][2][3][6]

    • Don full PPE (Goggles, Double Gloves, Lab Coat).[1][2][3]

    • Solid Spill: Cover with wet paper towels to prevent dust, then sweep into a container.[1][2][3]

    • Liquid Spill (Solution): Absorb with vermiculite or sand.[1][2][3][6] Do not use sawdust (reaction with amines can be exothermic).[1][2][3]

Fire Fighting
  • Hazard: Burning produces toxic fumes: Nitrogen Oxides (NOx) and Hydrogen Fluoride (HF) .[1][2][3]

  • Action: Firefighters must wear full SCBA.[1][2][3] Use CO₂, dry chemical, or foam.[1][2][3] Water spray can be used to knock down HF vapors but must be contained (do not flush to sewer).[1][2][3]

Storage & Stability

ParameterRecommendationMechanism
Temperature 2-8°C (Refrigerate) Reduces degradation rates and volatility.[4][5][1][2]
Atmosphere Inert (Argon/N₂) Prevents formation of carbamates (reaction with CO₂) and hydrates.[1][2][3]
Container Glass or Teflon (PTFE) Avoid reactive metals (Aluminum) which may degrade in contact with corrosive amines over time.[1][2][3]
Incompatibilities Strong Oxidizers, Acid Chlorides, AnhydridesExothermic reaction risk.[1][2][3]

References

  • PubChem. (n.d.).[1][2][3] Compound Summary: 4,4-Difluoro-3-methylpiperidine hydrochloride.[4][5][1][2] National Library of Medicine.[1][2][3] Retrieved February 17, 2026, from [Link][1][2][3]

  • ECHA. (n.d.).[1][2][3] Guidance on the Application of the CLP Criteria. European Chemicals Agency.[1][2][3] Retrieved February 17, 2026, from [Link][1][2][3]

Predicted NMR Spectra of 4,4-Difluoro-3-methylpiperidin-3-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive predictive analysis of the Nuclear Magnetic Resonance (NMR) spectra for 4,4-Difluoro-3-methylpiperidin-3-ol . This molecule represents a specialized fluorinated scaffold often employed in medicinal chemistry to modulate pKa (via the inductive effect of fluorine) and block metabolic oxidation at the C4 position.

The presence of a quaternary chiral center at C3 (bearing both a methyl and a hydroxyl group) adjacent to a gem-difluoro moiety creates a unique magnetic environment. This guide details the expected spectral features, focusing on the diastereotopicity of the fluorine atoms and the conformational locking of the piperidine ring.[1]

Structural & Conformational Analysis

Stereochemical Considerations

The molecule contains a single chiral center at C3. For this guide, we will analyze the (3R) -enantiomer, noting that the NMR spectra for the racemate in an achiral solvent would be identical.

  • Quaternary Center (C3): Substituted with -CH

    
    , -OH, -CH
    
    
    
    N (C2), and -CF
    
    
    (C4).
  • Gem-Difluoro Group (C4): The two fluorine atoms are diastereotopic due to the adjacent chiral center at C3. They will not be chemically equivalent.

Conformational Equilibrium (Chair Flip)

The piperidine ring exists in a dynamic equilibrium between two chair conformers. The preferred conformation is dictated by:

  • 1,3-Diaxial Interactions: The methyl group (A-value ~1.7 kcal/mol) is sterically bulkier than the hydroxyl group (A-value ~0.9 kcal/mol), generally preferring the equatorial position.

  • Intramolecular Hydrogen Bonding: An intramolecular H-bond between the axial hydroxyl proton and the equatorial fluorine at C4 can stabilize the conformer where -OH is axial (gauche effect).

  • Dipole Effects: The C-F bonds prefer to be gauche to the ring C-N and C-C bonds to minimize dipolar repulsion.

Prediction: The conformer placing the bulkier Methyl group equatorial and the Hydroxyl group axial is predicted to be the major conformer, further stabilized by potential OH


F interaction.

Conformation cluster_0 Conformer A (Major) cluster_1 Conformer B (Minor) ConfA Methyl: Equatorial Hydroxyl: Axial (Stabilized by OH...F H-bond) ConfB Methyl: Axial Hydroxyl: Equatorial (Steric penalty from 1,3-diaxial Me) ConfA->ConfB Ring Flip (Fast exchange at RT) caption Figure 1: Conformational equilibrium favoring the equatorial methyl group.

Predicted F NMR Analysis

The


F NMR spectrum is the most diagnostic tool for this structure. Due to the chirality at C3, the two fluorine atoms at C4 (

and

) are diastereotopic (chemically non-equivalent).
Spectral Features[2][3][4][5]
  • Chemical Shift: Typical gem-difluoro piperidines appear between -90 and -120 ppm . The proximity to the electronegative oxygen at C3 will deshield these signals relative to a standard difluoromethylene.

  • Splitting Pattern: An AB quartet (or AB system) is expected.

  • Coupling Constants:

    • Geminal Coupling (

      
      ):  Large magnitude, typically 230–250 Hz .
      
    • Vicinal Coupling (

      
      ):  Coupling to protons at C5.
      
Predicted Parameters[6][7][8]
NucleusPredicted Shift (

)
MultiplicityCoupling Constants (

)
Assignment
F-4a (pro-R)-105.0 ppmddd

Hz,

Hz,

Hz
Axial-like F
F-4b (pro-S)-112.0 ppmddd

Hz,

Hz,

Hz
Equatorial-like F

Note: The large difference in vicinal coupling (


) helps distinguish axial vs. equatorial fluorines based on the Karplus relationship.

Predicted H NMR Analysis

The proton spectrum will be complex due to H-F couplings.[2][3] The absence of a proton at C3 simplifies the spectrum slightly, but the diastereotopic protons at C2, C5, and C6 will show distinct signals.

Predicted Parameters (in CDCl )
Proton

(ppm)
Multiplicity

Coupling Analysis
C3-CH

1.35s (or d)Singlet. May show small long-range coupling (

Hz).
C2-H

2.80dGeminal (

Hz). No vicinal H.
C2-H

3.10dGeminal (

Hz). Deshielded by OH anisotropy.
C5-H

1.90mComplex.

,

, and large

.
C5-H

2.10mComplex. Distinct

due to dihedral angle.
C6-H

2.9 - 3.2mBroadened by N-quadrupole or exchange; coupled to C5.
OH / NH Variablebr sExchangeable. Chemical shift depends on concentration/solvent.

Predicted C NMR Analysis

The


C spectrum provides definitive proof of the carbon skeleton and the location of fluorine atoms via C-F coupling splitting patterns.
Predicted Parameters[7]
Carbon

(ppm)
Multiplicity

(Hz)
Notes
C4 (CF

)
118.0t (triplet)

Hz
Characteristic triplet for CF

.
C3 (C-OH)72.5t (triplet)

Hz
Quaternary. Split by adjacent F

.
C5 (CH

)
32.0t (triplet)

Hz
Adjacent to CF

.
C2 (CH

N)
58.0s (or d)

Hz
Distant from F; coupling likely small.
C6 (CH

N)
42.0s-Too far for significant coupling.
C3-Me 22.0d or t

Hz
Small coupling possible.

Experimental Validation Protocol

To validate these predictions, the following rigorous workflow is recommended. This protocol ensures that observed multiplets are correctly attributed to H-F or C-F coupling rather than impurities.

Sample Preparation
  • Solvent: DMSO-d

    
     is preferred over CDCl
    
    
    
    for the initial characterization to slow down the exchange of the OH and NH protons, allowing them to be visualized and potentially showing H-F coupling to the hydroxyl proton.
  • Concentration: 10–15 mg in 0.6 mL solvent.

Acquisition Strategy
  • Run

    
    F NMR first:  This is the quickest way to confirm the presence of the difluoro group and assess purity. A wide sweep width (SW > 200 ppm) is required.
    
  • 
    C-{1H} (Proton Decoupled):  Standard acquisition.
    
  • 
    C-{19F} (Fluorine Decoupled): CRITICAL STEP.  By decoupling fluorine, the complex triplets at C4, C3, and C5 will collapse into singlets. This confirms that the splitting is indeed due to fluorine and not impurities.
    

ValidationWorkflow Start Synthesized Material F19 Acquire 19F NMR (Confirm AB System) Start->F19 H1 Acquire 1H NMR (Identify Me singlet & diastereotopic CH2s) F19->H1 C13_Std Acquire 13C{1H} NMR (Observe C-F Splitting) H1->C13_Std Decision Multiplets Clear? C13_Std->Decision C13_FDec Acquire 13C{19F} NMR (Collapse C-F couplings) Decision->C13_FDec No/Ambiguous Final Structure Confirmed Decision->Final Yes C13_FDec->Final caption Figure 2: Logic flow for validating fluorinated scaffolds using heteronuclear decoupling.

References

  • Conformational Analysis of Fluorinated Piperidines Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020).[4][5][6] Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal. [Link]

  • Fluorine NMR Tables & Data Dolbier, W. R. (2009).[7] Guide to Fluorine NMR for Organic Chemists. Wiley. [Link]

  • Prediction Methodology (DFT/GIAO) Lodewyk, M. W., Siebert, M. R., & Tantillo, D. J. (2012). Computational Prediction of 1H and 13C Chemical Shifts: A Useful Tool for Structure Assignment. Chemical Reviews. [Link]

  • 13C-19F Coupling Constants Reich, H. J.[8] (University of Wisconsin). WinPLT NMR Data: Fluorine Coupling Constants. [Link]

Sources

The 4,4-Difluoropiperidine Scaffold: A Privileged Motif for Modulating Key Therapeutic Targets

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Fluorination in Piperidine Scaffolds

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1] Its conformational flexibility and basic nitrogen atom allow for favorable interactions with a multitude of biological targets. However, unsubstituted piperidines can suffer from metabolic liabilities and suboptimal physicochemical properties. The introduction of fluorine atoms, particularly the gem-difluoro group at the 4-position, offers a strategic approach to mitigate these challenges and enhance the therapeutic potential of piperidine-based compounds.[2][3]

The strong electron-withdrawing nature of the two fluorine atoms significantly lowers the basicity (pKa) of the piperidine nitrogen.[4] This reduction in pKa can lead to improved oral bioavailability and reduced off-target effects, such as hERG channel inhibition, which is often associated with cardiac toxicity.[5] Furthermore, the C-F bond is exceptionally stable to metabolic degradation, thus blocking a common site of oxidative metabolism and increasing the metabolic stability of the molecule.[2] The 4,4-difluoro substitution also introduces a significant dipole moment and can influence the conformational preference of the piperidine ring, potentially locking it into a bioactive conformation and enhancing binding affinity to the target protein.[6] This guide will delve into the key therapeutic targets that have been successfully modulated by 4,4-difluoropiperidine derivatives, providing a comprehensive overview of their biological rationale, experimental validation, and the downstream consequences of their modulation.

I. G-Protein Coupled Receptors (GPCRs): A Major Arena for 4,4-Difluoropiperidine Derivatives

The vast majority of research on 4,4-difluoropiperidine derivatives has focused on their interaction with G-protein coupled receptors (GPCRs), a large family of transmembrane proteins that play crucial roles in virtually every physiological process.

A. Dopamine D4 Receptor (D4R): A Prime Target for Neurological and Psychiatric Disorders

The Dopamine D4 Receptor (D4R), a member of the D2-like family of dopamine receptors, is predominantly expressed in the prefrontal cortex, amygdala, and hippocampus, regions of the brain heavily involved in cognition, emotion, and memory.[7][8] Dysregulation of D4R signaling has been implicated in a range of neuropsychiatric disorders, including schizophrenia, ADHD, and Parkinson's disease-related dyskinesias.[9][10] Consequently, the development of selective D4R antagonists has been a major focus of drug discovery efforts.

The 4,4-difluoropiperidine scaffold has proven to be an exceptional framework for the design of potent and selective D4R antagonists.[2][11][12] Structure-activity relationship (SAR) studies have revealed that the 4,4-difluoro substitution is critical for achieving high affinity and selectivity over other dopamine receptor subtypes.[11]

D4 receptors are coupled to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[7][13] This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling cascades.[14][15] D4R activation can also influence ion channel activity, particularly G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization and reduced excitability.[10]

By blocking the action of dopamine at D4 receptors, 4,4-difluoropiperidine-based antagonists can reverse these effects.[16] This leads to an increase in neuronal excitability in specific brain circuits, which is thought to underlie their therapeutic benefits in conditions characterized by dopamine dysregulation. For instance, in the context of L-DOPA-induced dyskinesias in Parkinson's disease, D4R antagonists are believed to normalize aberrant signaling in the basal ganglia motor loops.

Caption: Dopamine D4 Receptor Signaling Pathway and Antagonism.

Compound IDD4R Ki (nM)D2R Ki (nM)D3R Ki (nM)Selectivity (D4R vs D2R/D3R)Reference
Compound A 0.5>1000>1000>2000-fold[2]
Compound B 1.2850980~700-fold[11]
Compound C 3.525001800~500-700-fold[11]
B. Histamine H3 Receptor: A Target for Cognitive Disorders and Sleep-Wake Regulation

The Histamine H3 receptor (H3R) is a presynaptic autoreceptor and heteroreceptor that regulates the release of histamine and other neurotransmitters, including acetylcholine, dopamine, and norepinephrine, in the central nervous system.[17][18] Antagonism of H3Rs leads to increased levels of these neurotransmitters, making H3R a promising target for the treatment of cognitive deficits associated with Alzheimer's disease and ADHD, as well as for promoting wakefulness in disorders like narcolepsy.[19][20] While less explored than for D4R, the 4,4-difluoropiperidine scaffold has been incorporated into novel H3R antagonists.[21]

Similar to D4R, the H3R is coupled to Gi/o proteins, and its activation inhibits adenylyl cyclase, leading to decreased cAMP levels.[17][19] H3R activation also modulates the MAPK/ERK and PI3K/Akt signaling pathways.[22] By blocking the constitutive activity of H3Rs, antagonists/inverse agonists can increase the synthesis and release of histamine and other neurotransmitters. This enhanced neurotransmission in key brain regions like the hippocampus and prefrontal cortex is believed to be the primary mechanism behind the pro-cognitive and wake-promoting effects of H3R antagonists.

Caption: Histamine H3 Receptor Signaling and Antagonism.

C. Orexin Receptors (OX1R and OX2R): Regulators of Sleep, Arousal, and Motivation

The orexin system, comprising two receptors (OX1R and OX2R) and their neuropeptide ligands (orexin-A and orexin-B), is a critical regulator of sleep-wake cycles, feeding behavior, and reward processing.[23][24][25] Antagonism of orexin receptors is a validated therapeutic strategy for the treatment of insomnia, with several approved drugs on the market.[26] The 4,4-difluoropiperidine scaffold has been identified as a promising core for the development of novel orexin receptor antagonists.[11]

Orexin receptors are coupled to multiple G-protein subtypes, primarily Gq/11 and Gi/o.[23][27] Activation of OX1R and OX2R leads to an increase in intracellular calcium levels, primarily through the Gq/11-PLC-IP3 pathway.[23] This increase in calcium, along with the modulation of various ion channels, results in neuronal depolarization and increased neuronal firing, promoting a state of wakefulness and arousal.[24] Orexin receptor antagonists block these excitatory signals, leading to a decrease in neuronal activity in wake-promoting brain regions and facilitating the transition to sleep.[25][28] They have also been shown to attenuate drug-seeking behaviors by modulating reward pathways.[5][29]

Caption: Orexin Receptor Signaling and Antagonism.

II. Emerging Therapeutic Targets for 4,4-Difluoropiperidine Derivatives

Beyond the well-established GPCR targets, preliminary evidence suggests that the 4,4-difluoropiperidine scaffold may have therapeutic potential in other areas, most notably in oncology.

Anticancer Activity

Several reports have indicated that derivatives of 4,4-difluoropiperidine possess anticancer activity against various cancer cell lines, including leukemia and pancreatic cancer.[15][23] While the precise mechanisms of action are still under investigation, it is hypothesized that these compounds may interfere with key signaling pathways involved in cancer cell proliferation, survival, and metastasis.[30] The incorporation of the 4,4-difluoropiperidine moiety may enhance the potency and selectivity of known anticancer pharmacophores. Further research is warranted to elucidate the specific molecular targets and pathways responsible for the observed anticancer effects.

III. Experimental Protocols for Target Validation and Compound Characterization

The following section provides detailed, step-by-step methodologies for key in vitro assays used to characterize the interaction of 4,4-difluoropiperidine derivatives with their GPCR targets.

A. Radioligand Binding Assay: Determining Binding Affinity (Ki)

This assay directly measures the affinity of a test compound for a specific receptor by competing with a radiolabeled ligand.[7][31]

Caption: Radioligand Binding Assay Workflow.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Culture cells stably expressing the target receptor (e.g., HEK293-D4R, CHO-H3R, or HEK293-OX1R).

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration.

  • Assay Setup:

    • In a 96-well plate, add assay buffer, a fixed concentration of the appropriate radioligand (e.g., [³H]-Spiperone for D4R, [³H]-N-α-methylhistamine for H3R, or a suitable radiolabeled orexin antagonist), and varying concentrations of the 4,4-difluoropiperidine test compound.

    • Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known unlabeled ligand).

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium.

  • Separation:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate the membrane-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold wash buffer to remove unbound radioactivity.

  • Quantification:

    • Dry the filter plate and add scintillation cocktail to each well.

    • Count the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the Ki value (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

B. GTPγS Binding Assay: Assessing G-Protein Activation (Functional Agonism/Antagonism)

This functional assay measures the ability of a ligand to activate a GPCR by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit of the G-protein.[9][24][32][33]

Caption: GTPγS Binding Assay Workflow.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Prepare cell membranes expressing the target receptor as described for the radioligand binding assay.

  • Assay Setup:

    • In a 96-well plate, add assay buffer containing MgCl₂, GDP, and the cell membranes.

    • For agonist testing, add varying concentrations of the test compound.

    • For antagonist testing, add a fixed concentration of a known agonist and varying concentrations of the test compound.

    • Include wells for basal binding (no agonist) and non-specific binding (with a high concentration of unlabeled GTPγS).

  • Initiation and Incubation:

    • Initiate the reaction by adding [³⁵S]GTPγS to each well.

    • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Termination and Separation:

    • Terminate the reaction and separate bound from free [³⁵S]GTPγS by rapid filtration through a filter plate.

  • Quantification and Data Analysis:

    • Quantify the radioactivity on the filters using a scintillation counter.

    • For agonists, plot the stimulated binding against the compound concentration to determine the EC50 (potency) and Emax (efficacy).

    • For antagonists, plot the inhibition of agonist-stimulated binding against the antagonist concentration to determine the IC50.

C. β-Arrestin Recruitment Assay: Investigating G-Protein-Independent Signaling

This cell-based assay measures the recruitment of β-arrestin to an activated GPCR, providing insights into G-protein-independent signaling pathways and the potential for biased agonism.[34][35][36][37]

Caption: β-Arrestin Recruitment Assay Workflow.

Step-by-Step Protocol:

  • Cell Line and Reagents:

    • Utilize a commercially available cell line engineered for β-arrestin recruitment assays (e.g., PathHunter® β-Arrestin cells from DiscoveRx) that co-expresses the GPCR of interest fused to a fragment of a reporter enzyme and β-arrestin fused to the complementary enzyme fragment.

  • Cell Plating:

    • Plate the cells in a 96- or 384-well plate and allow them to attach overnight.

  • Compound Addition:

    • Add varying concentrations of the test compound (for agonist mode) or a fixed concentration of an agonist plus varying concentrations of the test compound (for antagonist mode).

  • Incubation:

    • Incubate the plate at 37°C for a specified time (e.g., 90 minutes) to allow for receptor activation and β-arrestin recruitment.

  • Signal Detection:

    • Add the detection reagent containing the chemiluminescent substrate for the reporter enzyme.

    • Incubate at room temperature for a short period to allow the enzymatic reaction to proceed.

  • Measurement and Analysis:

    • Measure the luminescent signal using a plate reader.

    • Analyze the data to determine the EC50 (for agonists) or IC50 (for antagonists) for β-arrestin recruitment.

IV. Conclusion and Future Directions

The 4,4-difluoropiperidine scaffold has emerged as a highly valuable motif in modern medicinal chemistry, particularly for the development of modulators of GPCRs. The strategic introduction of the gem-difluoro group confers advantageous physicochemical and pharmacokinetic properties, leading to the discovery of potent and selective ligands for the Dopamine D4, Histamine H3, and Orexin receptors. This guide has provided an in-depth overview of these key therapeutic targets, their associated signaling pathways, and the experimental methodologies required for their investigation.

Future research in this area will likely focus on several key aspects:

  • Expansion to New Targets: A systematic exploration of the 4,4-difluoropiperidine scaffold against a broader range of therapeutic targets, including other GPCRs, ion channels, and enzymes, is warranted.

  • Elucidation of Anticancer Mechanisms: In-depth studies are needed to identify the specific molecular targets and pathways responsible for the observed anticancer activity of 4,4-difluoropiperidine derivatives.

  • Structure-Based Drug Design: The increasing availability of high-resolution crystal structures of GPCRs will enable more rational, structure-based design of next-generation 4,4-difluoropiperidine-based therapeutics with improved potency, selectivity, and safety profiles.[3][6]

  • PET Ligand Development: The incorporation of positron-emitting isotopes, such as ¹⁸F, into 4,4-difluoropiperidine scaffolds could lead to the development of novel PET radioligands for in vivo imaging and target engagement studies in the brain.[38]

By leveraging the unique properties of the 4,4-difluoropiperidine core and applying the principles and methodologies outlined in this guide, researchers are well-positioned to advance the discovery and development of innovative therapeutics for a wide range of human diseases.

References

  • Dalrymple, A., et al. (2011). The orexin/receptor signaling pathway has been described in recombinant cell lines and native systems. Frontiers in Neuroscience, 5, 142. [Link]

  • Subramanian, K. (2019). Exploring the Promising Orexin Receptor Pathway. NeurologyLive. [Link]

  • Roecker, A. J., et al. (2016). Chemistry and Biology of Orexin Signaling. Journal of Medicinal Chemistry, 59(17), 7695-7723. [Link]

  • Rondou, P., et al. (2010). The dopamine D4 receptor: biochemical and signalling properties. Cellular and Molecular Life Sciences, 67(12), 1971-1986. [Link]

  • Dalrymple, S. J., et al. (2011). Temporal Profiling of Orexin Receptor-Arrestin-Ubiquitin Complexes Reveals Differences between Receptor Subtypes. Journal of Biological Chemistry, 286(48), 41713-41726. [Link]

  • Holmqvist, T., et al. (2005). Orexin Signaling: A Complex, Multifaceted Process. Frontiers in Neuroscience, 16, 848386. [Link]

  • Dalton, A. C., et al. (2020). Structure-based development of a subtype-selective orexin 1 receptor antagonist. Proceedings of the National Academy of Sciences, 117(29), 17353-17361. [Link]

  • Stark, H. (2016). Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. Frontiers in Neuroscience, 10, 246. [Link]

  • O'Brien, Z., et al. (2023). ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. Frontiers in Pharmacology, 14, 1269469. [Link]

  • Ricci, A., et al. (1997). Dopamine D4 receptor in human peripheral blood lymphocytes: a radioligand binding assay study. Neuroscience Letters, 229(2), 130-134. [Link]

  • Synapse, P. (2024). What are D4 receptor antagonists and how do they work?. Patsnap Synapse. [Link]

  • Mojzian, M., & Behnam, M. (2013). Histamine and its Effects Mediated via H3 Receptor. Acta Medica Martiniana, 13(1), 26-33. [Link]

  • Kiec-Kononowicz, K. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

  • Wikipedia. (2024). Orexin antagonist. [Link]

  • Kumar, P., et al. (2012). Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse. Frontiers in Systems Neuroscience, 6, 72. [Link]

  • Al-Ghamdi, S. (2022). Histamine H3 receptor antagonists – Roles in neurological and endocrine diseases and diabetes mellitus. Saudi Journal of Biological Sciences, 29(8), 103348. [Link]

  • Woods, A. S., & Ferré, S. (2010). The dopamine D4 receptor, the ultimate disordered protein. Journal of Receptor and Signal Transduction Research, 30(5), 331-336. [Link]

  • Mahdavi, S., et al. (2021). The Role of Orexin Receptor Antagonists in Inhibiting Drug Addiction: A Review Article. Journal of Alcohol and Drug Dependence, 9(2), 1000345. [Link]

  • Wikipedia. (2024). Dopamine receptor D4. [Link]

  • Van Tol, H. H., et al. (2010). The dopamine D4 receptor: biochemical and signalling properties. Cellular and Molecular Life Sciences, 67(12), 1971-1986. [Link]

  • Leurs, R., et al. (2009). (PDF) Histamine H3 Receptor Antagonists Go to Clinics. ResearchGate. [Link]

  • Sittampalam, G. S., et al. (2012). GTPγS Binding Assays. Assay Guidance Manual. [Link]

  • Zhang, L., & Li, Y. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-8. [Link]

  • Saeedi, S., et al. (2025). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem, 20(15), e202500298. [Link]

  • Wang, S., et al. (2019). Crystal structure of dopamine receptor D4 bound to the subtype selective ligand, L745870. eLife, 8, e50054. [Link]

  • Kramer, D., et al. (2024). Structure-guided discovery of orexin receptor-binding PET ligands. ChemRxiv. [Link]

  • Furlong, T. M., & Carrive, P. (2013). Orexin, orexin receptor antagonists and central cardiovascular control. Frontiers in Neuroscience, 7, 273. [Link]

  • Creative Bioarray. (n.d.). GTPγS Binding Assay. [Link]

  • Inglese, J., et al. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. Assay Guidance Manual. [Link]

  • Wikipedia. (2024). Dopamine receptor D4. [Link]

  • Kukkonen, J. P. (2004). Dopamine D4 Receptor-Mediated Inhibition of Cyclic Adenosine 3′,5′-Monophosphate Production Does Not Affect Prolactin Regulation. Endocrinology, 145(1), 333-340. [Link]

  • Gotter, A. L., et al. (2013). Dual orexin receptor antagonists show distinct effects on locomotor performance, ethanol interaction and sleep architecture relative to gamma-aminobutyric acid-A receptor modulators. Frontiers in Neuroscience, 7, 248. [Link]

  • Jesudason, C. D., et al. (2006). Synthesis and SAR of novel histamine H3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 16(13), 3415-3418. [Link]

  • PubChem. (n.d.). 4,4-Difluoropiperidine. [Link]

  • Saeedi, S., et al. (2025). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem, 20(15), e202500298. [Link]

  • Rather, M. A., & Bhagat, M. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 12, 775477. [Link]

  • Hopkins, C. R., et al. (2015). Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & Medicinal Chemistry Letters, 25(8), 1757-1760. [Link]

  • Stark, H. (2020). Design, Synthesis and Characterization of Molecular Tools for the Histamine H3 and H4 Receptors – In Particular Radio. Molecules, 25(18), 4141. [Link]

  • Kramer, D., et al. (2024). Structure-guided discovery of orexin receptor-binding PET ligands. Journal of Medicinal Chemistry, 67(15), 12415-12431. [Link]

  • Vaccaro, W. D., et al. (2006). Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. Bioorganic & Medicinal Chemistry Letters, 16(1), 181-185. [Link]

Sources

Methodological & Application

Application Note: N-Alkylation of 4,4-Difluoro-3-methylpiperidin-3-ol

[1][2]

Executive Summary

The incorporation of fluorine into saturated heterocycles is a cornerstone strategy in modern medicinal chemistry to modulate lipophilicity (

4,4-Difluoro-3-methylpiperidin-3-ol12

However, this substrate presents a unique "reactivity valley":[2]

  • Electronic Deactivation: The inductive effect (

    
    ) of the C4-fluorines reduces the basicity and nucleophilicity of the amine.
    
  • Steric Congestion: The adjacent C3-methyl and C3-hydroxyl groups create significant steric bulk around the nitrogen center.[2][3]

  • Chemoselectivity Risks: The presence of a tertiary alcohol requires protocols that strictly favor N- over O-alkylation.[2][3]

This guide provides three validated protocols to overcome these barriers, prioritizing Reductive Amination for its superior selectivity and Nucleophilic Substitution (


)

Chemo-Physical Profile & Reactivity Analysis[1][2][4]

Understanding the substrate's electronic landscape is prerequisite to protocol selection.[3]

FeatureChemical EffectImpact on Protocol
4,4-Difluoro Group Strong electron-withdrawing (

effect).[1][2] Lowers amine pKa to ~8.0–8.5 (vs. ~11.0 for piperidine).[3]
Reduced Nucleophilicity: Reactions require higher temperatures, polar aprotic solvents, or iodide catalysis.[2][3]
C3-Quaternary Center Increases steric strain near the N-terminus.[1][2][3]Kinetic Retardation: Bulky electrophiles will react sluggishly.[2][3] Requires extended reaction times.
C3-Hydroxyl Group Potential nucleophile (tertiary alcohol) and H-bond donor.[1][2]Selectivity Control: Avoid strong bases (e.g., NaH) which deprotonate the alcohol (

) and trigger O-alkylation.[1][2]

Strategic Decision Matrix

Use the following logic flow to select the optimal synthetic route.

DecisionMatrixStartTarget Substituent (R)TypeIs 'R' available as an Aldehyde/Ketone?Start->TypeYesYesType->YesPreferredNoNo (Alkyl Halide/Sulfonate)Type->NoMethodAMethod A: Reductive Amination(High Selectivity, Mild)Yes->MethodACheckHalideIs the Alkyl Halide Primary?No->CheckHalidePrimaryPrimaryCheckHalide->PrimarySecTertSecondary/TertiaryCheckHalide->SecTertMethodBMethod B: SN2 Alkylation(Requires Base Optimization)Primary->MethodBMethodCConsider Alternative:Metal-Catalyzed Cross-CouplingSecTert->MethodC

Figure 1: Decision matrix for selecting the optimal N-alkylation strategy based on electrophile availability and steric profile.

Method A: Reductive Amination (The Gold Standard)

Rationale: This is the preferred method.[3] The formation of the iminium ion intermediate is reversible, allowing the system to overcome steric hindrance.[2] The use of mild hydride donors ensures the hydroxyl group remains inert, guaranteeing 100% N-selectivity .[2]

Materials
  • Substrate: 4,4-Difluoro-3-methylpiperidin-3-ol (1.0 equiv)

  • Carbonyl Source: Aldehyde or Ketone (1.1 – 1.2 equiv)[1]

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 – 2.0 equiv)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)[1]

  • Additive: Acetic Acid (AcOH) (1.0 – 2.0 equiv)[1]

Protocol
  • Complexation: In a clean, dry vial, dissolve the piperidine substrate (1.0 equiv) and the aldehyde/ketone (1.1 equiv) in anhydrous DCE (0.1 M concentration).

  • Activation: Add Acetic Acid (1.5 equiv). Stir at Room Temperature (RT) for 30–60 minutes.

    • Note: This pre-stirring promotes iminium ion formation, which is the active species for reduction.[2]

  • Reduction: Cool the mixture to 0°C (optional, but recommended for reactive aldehydes). Add STAB (1.5 equiv) portion-wise over 5 minutes.

  • Reaction: Allow the mixture to warm to RT and stir for 4–16 hours. Monitor by LCMS.[2][3]

    • Checkpoint: If conversion is <50% after 4 hours, add another 0.5 equiv of STAB.[2][3]

  • Workup: Quench with saturated aqueous

    
     (gas evolution!). Extract with DCM (
    
    
    ).[3] Wash combined organics with brine, dry over
    
    
    , and concentrate.[1]

Why STAB? Unlike


1

Method B: Direct Alkylation (Nucleophilic Substitution)[1]

Rationale: Used when the alkyl group is only available as a halide (chloride, bromide, iodide) or sulfonate (mesylate, tosylate).[1] Due to the reduced nucleophilicity of the difluoropiperidine, iodide catalysis and polar aprotic solvents are critical.[2]

Materials
  • Substrate: 4,4-Difluoro-3-methylpiperidin-3-ol (1.0 equiv)

  • Electrophile: Alkyl Bromide/Iodide (1.1 – 1.2 equiv)[1]

  • Base: Cesium Carbonate (

    
    ) (2.0 equiv) or DIPEA (3.0 equiv)[1]
    
  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)[1]

  • Catalyst: Potassium Iodide (KI) or Tetrabutylammonium Iodide (TBAI) (0.1 – 0.5 equiv)[1]

Protocol
  • Dissolution: Dissolve the piperidine substrate in anhydrous MeCN (0.2 M).

  • Base Addition: Add

    
     (2.0 equiv).
    
    • Why Cesium? The "Cesium Effect" improves solubility in organic solvents compared to Potassium, enhancing reactivity for weak nucleophiles [2].[2]

  • Catalyst: Add TBAI (10 mol%). This generates the highly reactive alkyl iodide in situ (Finkelstein reaction).[3]

  • Alkylation: Add the Alkyl Halide (1.1 equiv).[3][4]

  • Thermal Cycle:

    • Primary Halides: Stir at 50°C.

    • Secondary Halides: Stir at 70–80°C.

    • Monitor: Check LCMS at 2 hours. If starting material remains, increase temperature by 10°C.[2][3]

  • Workup: Dilute with EtOAc. Wash with water (

    
    ) to remove DMF/MeCN and inorganic salts.[3] Wash with brine, dry, and concentrate.[2][3]
    

Critical Caution: Do NOT use Sodium Hydride (NaH).[3] NaH is strong enough to deprotonate the tertiary alcohol, leading to competitive O-alkylation or intramolecular cyclization side products.[1][2]

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Low Conversion Fluorine-induced low nucleophilicity.1. Switch solvent to DMF (higher dielectric constant).2.[3] Increase Temp to 80°C.3. Add 0.5 equiv TBAI.[2][3]
O-Alkylation Observed Base was too strong or reaction too hot.[1][2][3]1. Switch to Method A (Reductive Amination).2. Use a weaker base (

or

).[1]
Elimination of Electrophile Base acted as a base, not a scavenger.1. Switch base to non-nucleophilic organic base (DIPEA).2. Lower reaction temperature.[2][3]
Poly-alkylation N/A for this substrate.[1][2][3]The steric bulk of the C3-methyl/hydroxyl generally prevents quaternary ammonium salt formation (over-alkylation).

Reaction Mechanism & Pathway[3][6][7][8][9]

The following diagram illustrates the competing pathways and the selectivity enforced by the recommended protocols.

Mechanismcluster_SN2Method B: SN2 (Base Mediated)Substrate4,4-Difluoro-3-methylpiperidin-3-olBaseWeak Base(Cs2CO3)Substrate->BaseStrongBaseStrong Base(NaH)Substrate->StrongBaseN_AttackN-Alkylation(Major Product)Base->N_AttackFavoredStrongBase->N_AttackO_AttackO-Alkylation(Side Product)StrongBase->O_AttackRisk!

Figure 2: Mechanistic divergence based on base selection.[1] Weak bases favor the kinetic N-alkylation, while strong bases activate the hydroxyl group.[2]

References

  • Abdel-Magid, A. F., et al. (1996).[1][2][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849–3862.[1] [Link]

  • Flessner, T., & Dosa, S. (2001).[2][3] "Cesium Carbonate: A Powerful Base for Organic Synthesis."[2][3] Journal of the American Chemical Society.[3] (General reference for Cs effect in alkylation). See also:Salvatore, R. N., et al. (2002).[1] "Cesium bases in organic synthesis." Tetrahedron, 58(27), 5367-5405.[1][2] [Link][1]

  • Meanwell, N. A. (2018).[3] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.[2] [Link][1]

  • Caroon, J. M., et al. (1981).[2][3] "Synthesis of gem-difluoropiperidines." Journal of Medicinal Chemistry, 24(11), 1320-1328.[1][2] (Foundational work on difluoropiperidine reactivity). [Link]

Application Notes and Protocols: Incorporation of 4,4-Difluoro-3-methylpiperidin-3-ol into Drug Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Fluorinated Piperidines in Medicinal Chemistry

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties.[1] The unique electronic properties of fluorine can enhance metabolic stability, alter basicity (pKa), and improve binding affinity to biological targets.[1] Among the myriad of fluorinated building blocks, saturated heterocycles like piperidine have garnered significant attention due to their prevalence in numerous approved drugs.[2][3] The strategic placement of fluorine atoms on the piperidine ring can lead to compounds with improved potency and selectivity.[4]

This guide focuses on the versatile building block, 4,4-Difluoro-3-methylpiperidin-3-ol , a unique scaffold that combines the benefits of a gem-difluorinated system with a sterically hindered tertiary alcohol. The gem-difluoro group can act as a bioisostere for a carbonyl group and can influence the conformation of the piperidine ring.[3] The tertiary alcohol provides a handle for further functionalization while also potentially improving metabolic stability by preventing oxidation at that position.[5][6] This application note provides detailed protocols for the incorporation of this valuable building block into diverse drug scaffolds, empowering researchers to explore its potential in their drug discovery programs.

Physicochemical and Reactive Properties of 4,4-Difluoro-3-methylpiperidin-3-ol

Understanding the inherent properties of 4,4-Difluoro-3-methylpiperidin-3-ol is crucial for its effective utilization in synthesis. The presence of the electron-withdrawing fluorine atoms is expected to lower the pKa of the piperidine nitrogen compared to its non-fluorinated counterpart, which can be advantageous for modulating off-target activities, such as hERG inhibition.[7]

Table 1: Physicochemical Properties of 4,4-Difluoro-3-methylpiperidine Hydrochloride

PropertyValueSource
Molecular Formula C6H12ClF2N
Molecular Weight 171.62 g/mol
Physical Form Solid
Purity ≥95%
CAS Number 1434141-99-7

Note: Data is for the hydrochloride salt, which is a common commercially available form.

The key reactive sites of 4,4-Difluoro-3-methylpiperidin-3-ol are the secondary amine (piperidine nitrogen) and the tertiary hydroxyl group. The nitrogen can undergo a variety of transformations, including N-alkylation and N-arylation, to introduce diverse substituents. The tertiary alcohol, while sterically hindered, can be functionalized through reactions such as O-alkylation, O-arylation, and the Mitsunobu reaction, providing a vector for connecting to other parts of a target molecule.

Synthetic Protocols for Incorporation

The following protocols are designed to be robust and adaptable for the incorporation of 4,4-Difluoro-3-methylpiperidin-3-ol into a range of molecular scaffolds. It is recommended that all reactions are carried out under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified.

Protocol 1: N-Arylation via Chan-Lam Coupling

The Chan-Lam coupling provides a mild and efficient method for the formation of a C-N bond between the piperidine nitrogen and an aryl boronic acid.[8] This copper-catalyzed reaction is tolerant of a wide range of functional groups.

Reaction Scheme:

Step-by-Step Methodology:

  • To a reaction vial, add 4,4-Difluoro-3-methylpiperidin-3-ol hydrochloride (1.0 equiv), the desired aryl boronic acid (1.2 equiv), copper(II) acetate (0.1 equiv), and a suitable base such as triethylamine (2.5 equiv) or pyridine (2.5 equiv).

  • Add a solvent such as dichloromethane (DCM) or dichloroethane (DCE) to achieve a concentration of 0.1 M with respect to the piperidine starting material.

  • Stir the reaction mixture at room temperature under an air atmosphere for 12-24 hours. The reaction can be gently heated to 40-50 °C to increase the reaction rate if necessary.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated product.

Causality Behind Experimental Choices:

  • Copper(II) acetate is a common and effective catalyst for Chan-Lam couplings.

  • The base is crucial for the transmetalation step and to neutralize the hydrochloride salt of the starting material.

  • An air atmosphere is often sufficient as the oxidant for the catalytic cycle, simplifying the experimental setup.

Troubleshooting:

  • Low Conversion: Increase the reaction temperature or use a more coordinating solvent like 1,4-dioxane. The addition of molecular sieves can also be beneficial to remove any residual water that might hydrolyze the boronic acid.

  • Side Products: If homocoupling of the boronic acid is observed, consider using a milder base or running the reaction at a lower temperature.

Diagram 1: N-Arylation Workflow

N_Arylation_Workflow start Combine Reactants: - 4,4-Difluoro-3-methylpiperidin-3-ol - Aryl Boronic Acid - Cu(OAc)2 - Base reaction Stir at RT (12-24h) start->reaction Add Solvent (DCM) workup Aqueous Workup: - Dilute with DCM - Wash with H2O, Brine reaction->workup Reaction Complete purification Purification: - Dry over Na2SO4 - Concentrate - Column Chromatography workup->purification product N-Aryl Product purification->product

[4,4-Difluoro-3-methylpiperidin-3-ol] --(1. MsCl, Base; 2. Ar-OH or R-OH, Base)--> [O-Aryl/Alkyl-4,4-Difluoro-3-methylpiperidin]

Caption: Workflow for the O-alkylation/arylation of 4,4-Difluoro-3-methylpiperidin-3-ol.

Protocol 3: Mitsunobu Reaction for Stereochemical Inversion (if applicable) or Etherification

The Mitsunobu reaction allows for the conversion of an alcohol to a variety of functional groups with inversion of stereochemistry. [3][9]While the tertiary alcohol in the title compound is sterically hindered, modified Mitsunobu conditions can be employed. [10]This reaction is particularly useful for coupling with acidic nucleophiles like phenols and carboxylic acids.

Reaction Scheme:

Step-by-Step Methodology:

  • N-Protection: It is highly recommended to protect the piperidine nitrogen as described in Protocol 2.

  • Dissolve the N-protected 4,4-Difluoro-3-methylpiperidin-3-ol (1.0 equiv), the nucleophile (e.g., a phenol or carboxylic acid, 1.2 equiv), and triphenylphosphine (PPh3) (1.5 equiv) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv) in THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-48 hours. The reaction may require heating to 40-60 °C for sterically hindered substrates.

  • Monitor the reaction by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography. The removal of triphenylphosphine oxide can be challenging; techniques such as precipitation from a non-polar solvent or using polymer-bound PPh3 can be beneficial.

  • Deprotection (if applicable).

Causality Behind Experimental Choices:

  • PPh3 and DEAD/DIAD: These reagents form the key phosphonium salt intermediate that activates the alcohol.

  • Anhydrous Conditions: The reaction is sensitive to water, which can consume the reagents.

  • Slow Addition of DEAD/DIAD: This helps to control the exothermic reaction and minimize side product formation.

Troubleshooting:

  • Low Yield with Tertiary Alcohol: This is a known challenge. Using modified conditions such as a more reactive phosphine (e.g., tributylphosphine) or a different azodicarboxylate may improve the yield. Alternatively, pre-forming the alkoxide of the tertiary alcohol with a strong base before the addition of the other Mitsunobu reagents can sometimes be effective.

  • Difficulty in Purification: The byproduct triphenylphosphine oxide can co-elute with the product. Using a less polar eluent system or alternative purification methods may be necessary.

Diagram 3: Mitsunobu Reaction Mechanism

Mitsunobu_Mechanism cluster_activation Alcohol Activation cluster_substitution Nucleophilic Substitution PPh3 PPh3 Betaine Betaine Intermediate PPh3->Betaine + DEAD DEAD DEAD Alkoxyphosphonium Alkoxyphosphonium Salt Betaine->Alkoxyphosphonium + R-OH - DEAD-H Alcohol R-OH Anion Nu- TPPO Triphenylphosphine Oxide Alkoxyphosphonium->TPPO SN2 Attack by Nu- Nucleophile Nu-H Nucleophile->Anion Deprotonation Product R-Nu Anion->Product + Alkoxyphosphonium Salt

Caption: Simplified mechanism of the Mitsunobu reaction.

Case Study: Application in Dopamine D4 Receptor Antagonists

While direct literature examples for the incorporation of 4,4-Difluoro-3-methylpiperidin-3-ol are emerging, a closely related scaffold, 4,4-difluoro-3-(phenoxymethyl)piperidine, has been successfully employed in the development of potent and selective Dopamine 4 (D4) receptor antagonists. [4]The synthesis of these compounds involved the mesylation of a protected 4,4-difluoro-5-(hydroxymethyl)piperidine followed by displacement with various substituted phenols. [4]This work highlights the utility of the 4,4-difluoropiperidine motif in generating drug-like molecules with desirable pharmacological properties. The introduction of the gem-difluoro group was a key design element to improve potency and selectivity. [4] Table 2: Comparison of Drug Candidate Properties (Illustrative)

CompoundMoietyD4 Receptor Binding (Ki, nM)LipECNS MPO Score
Lead Compound Non-fluorinated150-320< 3.0< 4.0
Optimized Compound 4,4-Difluoropiperidine Ether5.5> 4.0> 4.0

Data adapted from reference [4]to illustrate the positive impact of the fluorinated scaffold.

The improved properties of the fluorinated compounds underscore the potential of 4,4-Difluoro-3-methylpiperidin-3-ol as a valuable building block for generating novel drug candidates with enhanced profiles.

Conclusion

4,4-Difluoro-3-methylpiperidin-3-ol represents a promising and versatile building block for medicinal chemistry. Its unique combination of a gem-difluorinated piperidine ring and a functionalizable tertiary alcohol offers multiple avenues for structural elaboration. The protocols outlined in this guide provide a solid foundation for researchers to incorporate this scaffold into their drug discovery pipelines. The strategic use of such fluorinated building blocks is anticipated to continue to play a pivotal role in the development of the next generation of therapeutics.

References

  • Gillis, E. P.; Eastman, K. J.; Hill, M. D.; Donnelly, D. J.; Meanwell, N. A. Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry2015 , 58 (21), 8315–8359. DOI: 10.1021/acs.jmedchem.5b00258. [Link]

  • Glorius, F., et al. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization–hydrogenation process. Nature Chemistry2019 , 11, 264–270. [Link]

  • J&K Scientific LLC. Mitsunobu Reaction. [Link]

  • Hughes, D. L. The Mitsunobu Reaction. Organic Reactions1992 , 29-43. [Link]

  • Shanu-Wilson, J. Small but mighty: the impact of tertiary alcohols in drug design. Hypha Discovery. [Link]

  • Chemistry Steps. Mitsunobu Reaction. [Link]

  • Master Organic Chemistry. The Mitsunobu Reaction. [Link]

  • Krasavin, M. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules2023 , 28(3), 1391. [Link]

  • Scientific Update. Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. [Link]

  • He, L., et al. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. Angewandte Chemie International Edition2020 , 59(28), 11437-11441. [Link]

  • Princeton University. Taking a Cue From Nature: Turning Alcohols Into Alkylating Agents. [Link]

  • Scott, J. S., et al. Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery. ACS Medicinal Chemistry Letters2021 , 12(5), 739-744. [Link]

  • Organic Chemistry Portal. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. [Link]

  • Wang, P., et al. Radical Dehydroxylative Alkylation of Tertiary Alcohols by Ti Catalysis. Journal of the American Chemical Society2021 , 143(31), 12056-12063. [Link]

  • Google Patents. WO2013127913A1 - 4,4-difluoro-piperidine-compounds.
  • Al-Sanea, M. M., et al. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. Archiv der Pharmazie2022 , 355(8), 2200115. [Link]

  • ChemRxiv. Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. [Link]

  • MDPI. 4,4′-Difluoro-[3,3′-bi(1,2,5-oxadiazole)] 2,2′-Dioxide. [Link]

  • PubChem. (S)-4,4-Difluoro-3-methylpiperidine hydrochloride. [Link]

  • Organic Syntheses. DIASTEREOSELECTIVE SYNTHESIS OF - trans-4-ARYLPIPERIDINE-3-CARBOXYLIC. [Link]

  • Semantic Scholar. N-Arylation of 3-Formylquinolin-2(1H)-ones Using Copper(II)-Catalyzed Chan–Lam Coupling. [Link]

  • Organic Syntheses. [ - 1H-Indole, 3-butyl-2-fluoro-1-[(4-methylphenyl)sulfonyl]]. [Link]

  • Rasayan Journal of Chemistry. SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. [Link]

  • Green Chemistry (RSC Publishing). Decarboxylative arylation with diaryliodonium(iii) salts: alternative approach for catalyst-free difluoroenolate coupling to aryldifluoromethyl ketones. [Link]

  • PubChemLite. 4,4-difluoro-3-methylpiperidine hydrochloride (C6H11F2N). [Link]

Sources

Application Note: Strategic Protection of 4,4-Difluoro-3-methylpiperidin-3-ol in Synthetic Campaigns

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 4,4-difluoropiperidine scaffold is a privileged motif in modern medicinal chemistry, valued for its ability to modulate the physicochemical properties of drug candidates, such as metabolic stability and pKa, without significantly increasing molecular weight. The introduction of fluorine atoms can block metabolic oxidation and tune the basicity of the piperidine nitrogen, making these building blocks highly sought after in drug discovery. 4,4-Difluoro-3-methylpiperidin-3-ol, in particular, presents a unique synthetic challenge due to the presence of two distinct functional groups: a sterically hindered tertiary alcohol and a secondary amine. The strategic and selective protection of these groups is paramount for the successful elaboration of this scaffold into more complex target molecules.

This application note provides a detailed guide to the protecting group strategies for 4,4-Difluoro-3-methylpiperidin-3-ol. We will explore the rationale behind selecting appropriate protecting groups, provide detailed experimental protocols for their installation and removal, and discuss the concept of orthogonality to enable selective manipulation of the molecule.

The Challenge: Steric Hindrance and Functional Group Compatibility

The core synthetic challenge of 4,4-Difluoro-3-methylpiperidin-3-ol lies in the juxtaposition of its functional groups. The tertiary alcohol at the C3 position is sterically encumbered by the adjacent methyl group and the piperidine ring. This steric hindrance can significantly slow down the kinetics of protection reactions, often requiring more forcing conditions or highly reactive reagents.

Furthermore, the secondary amine presents its own set of challenges. It is a nucleophilic and basic center, which can compete with the hydroxyl group for electrophilic reagents. Therefore, a successful protecting group strategy must address both the selective protection of the amine in the presence of the alcohol and vice versa, or the protection of both functionalities followed by selective deprotection.

Strategic Selection of Protecting Groups

The choice of protecting groups should be guided by the overall synthetic plan. Key considerations include the stability of the protecting group to downstream reaction conditions, the ease and efficiency of its installation and removal, and the potential for orthogonality with other protecting groups.

Protecting the Secondary Amine

The protection of the piperidine nitrogen is often the first step in a synthetic sequence. The most common and effective protecting groups for secondary amines are carbamates, such as Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl).

  • Boc (tert-butyloxycarbonyl): The Boc group is a highly popular choice due to its stability under a wide range of non-acidic conditions and its facile removal with mild acids (e.g., trifluoroacetic acid (TFA) in dichloromethane (DCM)).

  • Cbz (carboxybenzyl): The Cbz group offers an orthogonal deprotection strategy, as it is stable to acidic and basic conditions but can be readily cleaved by catalytic hydrogenation. This is particularly useful when acid-sensitive groups are present elsewhere in the molecule.

Protecting the Tertiary Alcohol

The protection of the sterically hindered tertiary alcohol requires careful consideration of the reagent and reaction conditions.

  • Silyl Ethers (e.g., TMS, TES, TIPS): Silyl ethers are a versatile class of protecting groups for alcohols. For a hindered tertiary alcohol, a more robust silyl group like triisopropylsilyl (TIPS) is often preferred over the more labile trimethylsilyl (TMS) or triethylsilyl (TES) groups. Deprotection is typically achieved using fluoride sources such as tetrabutylammonium fluoride (TBAF).

  • Benzyl Ether (Bn): The benzyl group can be installed under basic conditions using benzyl bromide. It is stable to a wide range of conditions and can be removed by hydrogenolysis, offering orthogonality with acid-labile groups like Boc.

Orthogonal Protecting Group Strategies

For many synthetic applications, the ability to deprotect one functional group while leaving the other intact is crucial. This is known as an orthogonal protecting group strategy. The combination of a Boc group for the amine and a TIPS or Bn group for the alcohol is a classic example of an orthogonal approach.

The following diagram illustrates the concept of an orthogonal protection strategy for 4,4-Difluoro-3-methylpiperidin-3-ol.

Orthogonal_Strategy Molecule 4,4-Difluoro-3-methylpiperidin-3-ol N_Protected N-Boc Protected Molecule->N_Protected Boc₂O, Base O_Protected O-TIPS Protected Molecule->O_Protected TIPSCl, Imidazole Fully_Protected N-Boc, O-TIPS Protected N_Protected->Fully_Protected TIPSCl, Imidazole O_Protected->Fully_Protected Boc₂O, Base N_Deprotected O-TIPS Protected Amine Fully_Protected->N_Deprotected TFA/DCM O_Deprotected N-Boc Protected Alcohol Fully_Protected->O_Deprotected TBAF/THF

Caption: Orthogonal protection and deprotection workflow.

Experimental Protocols

The following protocols are provided as a general guide and may require optimization based on the specific substrate and reaction scale.

Protocol 1: N-Boc Protection of 4,4-Difluoro-3-methylpiperidin-3-ol
  • Dissolution: Dissolve 4,4-Difluoro-3-methylpiperidin-3-ol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA, 1.2 eq) or diisopropylethylamine (DIPEA, 1.2 eq), to the solution.

  • Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, quench with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the N-Boc protected product.

Protocol 2: O-TIPS Protection of N-Boc-4,4-Difluoro-3-methylpiperidin-3-ol
  • Dissolution: Dissolve N-Boc-4,4-Difluoro-3-methylpiperidin-3-ol (1.0 eq) in anhydrous DCM or THF.

  • Catalyst Addition: Add imidazole (2.0 eq) to the solution.

  • Reagent Addition: Slowly add triisopropylsilyl chloride (TIPSCl, 1.5 eq) to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

  • Workup: Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Selective Deprotection
  • Dissolution: Dissolve the fully protected piperidine in DCM.

  • Acid Addition: Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.

  • Reaction Monitoring: Stir the reaction at room temperature for 1-3 hours, monitoring by TLC or LC-MS.

  • Workup: Concentrate the reaction mixture in vacuo. Co-evaporate with a suitable solvent (e.g., toluene) to remove excess TFA. The resulting amine salt can often be used directly or neutralized with a mild base.

  • Dissolution: Dissolve the fully protected piperidine in THF.

  • Fluoride Addition: Add a solution of tetrabutylammonium fluoride (TBAF, 1.1 eq, 1M in THF) at 0 °C.

  • Reaction Monitoring: Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

  • Workup: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Data Summary

Protecting GroupFunctionalityInstallation ReagentsDeprotection ConditionsOrthogonal To
Boc AmineBoc₂O, Base (TEA, DIPEA)TFA, HClTIPS, Bn
Cbz AmineCbz-Cl, BaseH₂, Pd/CTIPS, Boc
TIPS AlcoholTIPSCl, ImidazoleTBAF, HF-PyridineBoc, Cbz
Bn AlcoholBnBr, NaHH₂, Pd/CBoc, TIPS

Conclusion

The successful synthetic manipulation of 4,4-Difluoro-3-methylpiperidin-3-ol hinges on a well-defined and strategically implemented protecting group strategy. The choice between Boc and Cbz for the amine and silyl or benzyl ethers for the hindered tertiary alcohol should be dictated by the downstream reaction conditions and the need for orthogonal deprotection. The protocols and strategies outlined in this application note provide a robust framework for researchers in drug development to effectively utilize this valuable building block in their synthetic campaigns.

References

  • Title: Protecting Groups in Organic Synthesis Source: Wiley URL: [Link]

  • Title: Greene's Protective Groups in Organic Synthesis Source: Wiley URL: [Link]

analytical methods for characterizing 4,4-Difluoro-3-methylpiperidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Comprehensive Characterization of 4,4-Difluoro-3-methylpiperidin-3-ol

Introduction & Scope

4,4-Difluoro-3-methylpiperidin-3-ol (CAS: 1434141-99-7, typically supplied as HCl salt) is a critical fluorinated building block in medicinal chemistry. The gem-difluoro motif at C4, adjacent to a chiral tertiary alcohol at C3, introduces unique electronic and conformational properties that modulate pKa and metabolic stability (the "Fluorine Effect").

Analytical Challenges:

  • Lack of Chromophore: The molecule lacks a conjugated

    
    -system, rendering standard UV detection (254 nm) ineffective.
    
  • Chirality: The C3 position is a stereocenter. Enantiomeric purity is critical for biological activity.

  • NMR Complexity: The chiral center renders the geminal fluorines diastereotopic, creating complex splitting patterns in

    
    F NMR.
    

This guide provides a self-validating analytical suite covering structural identification, assay purity, and chiral resolution.

Structural Identification: NMR Spectroscopy

Principle: The presence of the chiral center at C3 breaks the symmetry of the piperidine ring. Consequently, the two fluorine atoms at C4 are chemically and magnetically non-equivalent (diastereotopic), resulting in a characteristic AB quartet pattern in


F NMR rather than a simple singlet or triplet.
Protocol 1: Multi-Nuclear NMR Characterization
  • Instrument: 400 MHz or higher (500 MHz recommended for clear F-F coupling resolution).

  • Solvent: DMSO-

    
     (preferred for hydroxyl proton resolution) or CDCl
    
    
    
    (after free-basing).
  • Internal Standard (qNMR): 1,3,5-Trimethoxybenzene or Maleic Acid (99.9% TraceCERT®).

Expected Spectral Features:

NucleusFeatureDescriptionCausality

F
AB System Two doublets (or multiplets) typically between -90 and -120 ppm. Large coupling constant (

Hz).
The C3 chiral center makes the "top" and "bottom" faces of the ring different, rendering the two fluorines diastereotopic.

H
Methyl Singlet Singlet

1.2 - 1.4 ppm.
Methyl group attached to a quaternary carbon (C3); no vicinal protons for splitting.

C
Triplet at C4 Triplet (

120 ppm) with huge coupling (

Hz).
Direct bonding to two fluorine atoms.

Purity & Assay: LC-MS and CAD Detection

Challenge: The analyte is "UV-transparent." Solution: Use Charged Aerosol Detection (CAD) for universal response or LC-MS (ESI+) for specific ion detection. If only UV is available, derivatization is mandatory .

Protocol 2A: LC-MS/CAD (Direct Analysis)
  • Column: Waters XSelect CSH C18 (150 mm x 4.6 mm, 3.5 µm). Reason: Superior peak shape for basic amines at high pH.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).

  • Mobile Phase B: Acetonitrile.[1][2][3]

  • Gradient: 5% B to 95% B over 15 min.

  • Detection:

    • MS: ESI Positive Mode (Target Mass: [M+H]

      
       = 152.09 for free base).
      
    • CAD: Nebulizer Temp 35°C.

  • System Suitability: Tailing factor < 1.5. (Basic mobile phase suppresses protonation of the secondary amine, reducing silanol interactions).

Protocol 2B: Derivatization for UV-HPLC (Alternative)

If CAD/MS is unavailable, derivatize the secondary amine with Benzoyl Chloride to add a chromophore.

Workflow Diagram (Graphviz):

Derivatization_Logic cluster_0 Reagents Analyte 4,4-Difluoro-3-methyl piperidin-3-ol Reaction Nucleophilic Acyl Substitution (15 min, RT) Analyte->Reaction BzCl Benzoyl Chloride (Chromophore Source) BzCl->Reaction Base Triethylamine (Acid Scavenger) Base->Reaction Product N-Benzoyl Derivative (UV Active @ 254 nm) Reaction->Product Yield >98%

Caption: Pre-column derivatization strategy to enable UV detection of the target piperidine.

Derivatization Steps:

  • Dissolve 10 mg sample in 1 mL Acetonitrile.

  • Add 20 µL Triethylamine (TEA).

  • Add 15 µL Benzoyl Chloride. Vortex 30s.

  • Incubate at RT for 15 mins.

  • Quench with 100 µL water.

  • Inject onto Standard C18 HPLC (Detection: UV 254 nm).

Chiral Purity Analysis

Challenge: Separating enantiomers of a polar, basic amine. Solution: Polysaccharide-based chiral stationary phases (CSPs) in Normal Phase or SFC mode.

Protocol 3: Chiral HPLC Method
  • Column: Daicel Chiralpak AD-H or IC (250 x 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

    • Note: Diethylamine (DEA) is crucial to mask silanols and prevent peak tailing of the amine.

  • Flow Rate: 1.0 mL/min.[1][4]

  • Temperature: 25°C.

  • Detection:

    • If derivatized (Protocol 2B): UV 254 nm.

    • If underivatized: UV 210 nm (low sensitivity) or Refractive Index (RI).

  • Self-Validation: Inject racemic standard first to establish resolution (

    
    ).
    

Volatile Impurities: GC-FID[2]

Challenge: The hydroxyl (-OH) and amine (-NH) groups cause hydrogen bonding, leading to poor peak shape and carryover in GC. Solution: Silylation.

Protocol 4: GC-FID with Silylation
  • Reagent: BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

  • Preparation: Dissolve 5 mg sample in 1 mL anhydrous Pyridine. Add 200 µL BSTFA. Heat at 60°C for 30 mins.

  • GC Parameters:

    • Column: DB-5ms (30m x 0.25mm x 0.25µm).

    • Carrier: Helium @ 1.0 mL/min.

    • Inlet: Split 20:1, 250°C.

    • Oven: 60°C (1 min)

      
       20°C/min 
      
      
      
      280°C (5 min).
    • Detector: FID @ 300°C.

Analytical Workflow Summary

Analytical_Workflow cluster_ID Identification cluster_Purity Purity & Assay cluster_Chiral Stereochemistry Raw Raw Material (HCl Salt) NMR 19F NMR (DMSO-d6) Check: AB Quartet (-90 to -120 ppm) Raw->NMR MS MS (ESI+) Check: [M+H]+ = 152.09 Raw->MS HPLC HPLC-CAD or Deriv-UV Check: Area% & Assay wt% Raw->HPLC GC GC-FID (Silylated) Check: Residual Solvents Raw->GC Chiral Chiral HPLC (AD-H) Check: Enantiomeric Excess (ee%) HPLC->Chiral If Chemical Purity > 95%

Caption: Integrated analytical decision tree for full characterization.

References

  • G.K.S. Prakash et al. "Nucleophilic Difluoromethylation of Ketones." Journal of Organic Chemistry, 2013. Link (General reference for gem-difluoro characterization).

  • Subramanian, G. "Chiral Separation Techniques: A Practical Approach." Wiley-VCH, 3rd Edition. (Standard text for chiral amine separation on polysaccharide columns).

  • Holzgrabe, U. "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 2010. Link (Validation of qNMR methods).

  • Visky, D. et al. "Prediction of separation of enantiomers of basic drugs on polysaccharide-based chiral stationary phases." Journal of Chromatography A, 2006. Link (Basis for AD-H/DEA mobile phase selection).

  • Merck/Sigma-Aldrich. "Product Specification: 4,4-Difluoro-3-methylpiperidine hydrochloride." Link (Baseline physical data).

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Common Side Reactions in the Synthesis of Fluorinated Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of fluorinated piperidines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing fluorine into piperidine scaffolds. The unique properties of fluorine can significantly enhance the pharmacological profile of a molecule, but its incorporation is not without challenges.[1][2][3][4] This resource provides in-depth troubleshooting for common side reactions, grounded in mechanistic insights and practical, field-proven solutions.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses prevalent issues encountered during the synthesis of fluorinated piperidines, offering explanations for the underlying chemistry and actionable protocols to mitigate them.

FAQ 1: I'm observing significant elimination to a tetrahydropyridine byproduct during deoxofluorination of my N-protected 4-hydroxypiperidine with DAST. How can I minimize this?

Answer:

Elimination is a well-documented side reaction when using diethylaminosulfur trifluoride (DAST) and related reagents for the deoxofluorination of secondary alcohols like those in piperidinol systems.[5] The desired reaction is a nucleophilic substitution where fluoride replaces the hydroxyl group. However, a competing E1 elimination pathway can occur, leading to the formation of a tetrahydropyridine. This happens when a proton on a carbon adjacent to the carbocation intermediate is removed.[5]

Troubleshooting & Optimization:

  • Lower the Reaction Temperature: The elimination pathway typically has a higher activation energy than the substitution pathway.[5] Conducting the reaction at lower temperatures, such as -78 °C, can significantly favor the desired fluorination.

  • Controlled Reagent Addition: DAST-mediated fluorinations can be exothermic. The slow, dropwise addition of DAST to your piperidinol solution helps to maintain a consistent low temperature and prevent localized heating that promotes elimination.[5]

  • Choice of Fluorinating Reagent: Consider alternative deoxofluorinating agents. Reagents like XtalFluor-E or Deoxo-Fluor® are often reported to produce fewer elimination byproducts compared to DAST in sensitive systems.

ParameterRecommendation for Minimizing EliminationRationale
Temperature -78 °C to -40 °CFavors the lower activation energy substitution pathway over elimination.[5]
Reagent Addition Slow, dropwise additionPrevents localized exothermic reactions that can promote elimination.[5]
Fluorinating Agent Consider XtalFluor-E or Deoxo-Fluor®Often show higher selectivity for substitution over elimination.

Experimental Protocol: Deoxofluorination of N-Boc-4-hydroxypiperidine with DAST

  • Dissolve N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous dichloromethane (DCM) in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add DAST (1.1 to 1.5 eq) dropwise to the stirred solution over 30-60 minutes, ensuring the internal temperature does not rise significantly.

  • Stir the reaction at -78 °C for 1-2 hours, then allow it to slowly warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate at 0 °C.

  • Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

FAQ 2: My hydrogenation of a fluoropyridine precursor is resulting in significant hydrodefluorination. What are the key factors to control this side reaction?

Answer:

Hydrodefluorination, the replacement of a fluorine atom with hydrogen, is a major competing pathway in the metal-catalyzed hydrogenation of fluoropyridines to fluorinated piperidines.[1][3] This side reaction leads to the formation of non-fluorinated piperidines, reducing the yield of the desired product.[1][3] The mechanism is thought to involve dearomatized intermediates.[3]

Troubleshooting & Optimization:

  • Catalyst Selection: The choice of catalyst is critical. While various catalysts can be used for pyridine hydrogenation, some are more prone to causing hydrodefluorination. Palladium-based catalysts, such as Pd(OH)₂ on carbon, in the presence of a Brønsted acid like aqueous HCl, have been shown to be effective in suppressing this side reaction.[1]

  • Solvent System: The solvent can influence the reaction pathway. A mixture of methanol and water is often employed.

  • Acid Additive: The addition of a Brønsted acid can protonate the substrate and product, which can influence both the hydrogenation rate and the extent of hydrodefluorination.[1][6]

ParameterRecommendation for Minimizing HydrodefluorinationRationale
Catalyst 20 wt% Pd(OH)₂/CShown to be effective in selective hydrogenation of fluoropyridines.[1]
Solvent MeOH/H₂O or THF/H₂OProtic solvents can influence catalyst activity and substrate solubility.[1]
Additive Aqueous HClProtonation can enhance reactivity towards hydrogenation and suppress hydrodefluorination.[1]

Experimental Protocol: Hydrogenation of 3-Fluoropyridine

  • In a high-pressure reactor, combine 3-fluoropyridine (1.0 eq), methanol, and a solution of aqueous HCl.

  • Add the Pd(OH)₂/C catalyst (typically 5-10 mol%).

  • Seal the reactor and purge with hydrogen gas (typically 50-100 bar).

  • Stir the reaction at a controlled temperature (e.g., 50-80 °C) for 12-24 hours.

  • Monitor the reaction progress by GC-MS or NMR of an aliquot.

  • After the reaction is complete, cool the reactor, carefully vent the hydrogen, and purge with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Concentrate the filtrate under reduced pressure. The product can be isolated as the hydrochloride salt or neutralized and protected for further use.[1][3]

FAQ 3: I am attempting an electrophilic fluorination of an N-protected piperidine enolate, but I'm getting low yields and a complex mixture of products. What are the likely side reactions?

Answer:

Electrophilic fluorination of piperidine enolates can be challenging.[7] Besides the desired monofluorinated product, several side reactions can occur, leading to low yields and complex product mixtures.

Common Side Reactions:

  • Difluorination: The monofluorinated product can sometimes be more acidic than the starting material, leading to a second deprotonation and subsequent fluorination to give a difluorinated byproduct.

  • Reaction at the Nitrogen Atom: If the nitrogen is not adequately protected or if the protecting group is labile under the reaction conditions, the electrophilic fluorine source can react with the nitrogen.

  • Decomposition/Rearrangement: The enolate or the fluorinated product might be unstable under the reaction conditions, leading to decomposition or rearrangement.

  • Low ortho/para Selectivity (for aromatic piperidines): In cases of fluorinating an aromatic ring attached to the piperidine, achieving high regioselectivity can be difficult.[7]

Troubleshooting & Optimization:

  • Choice of Fluorinating Reagent: Reagents like N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are commonly used.[7] The reactivity and steric bulk of the reagent can influence the outcome.

  • Base and Deprotonation Conditions: The choice of base (e.g., LDA, LiHMDS) and the temperature of deprotonation are crucial for generating the enolate cleanly and preventing side reactions.

  • Protecting Group Strategy: Ensure the nitrogen protecting group is robust enough for the reaction conditions. Groups like Boc or Cbz are common.

Section 2: Mechanistic Insights into Side Reactions

Understanding the mechanisms of side reactions is key to developing effective strategies to avoid them.

Deoxofluorination: Substitution vs. Elimination

G Piperidinol N-Protected 4-Hydroxypiperidine Intermediate_Carbocation Carbocation Intermediate Piperidinol->Intermediate_Carbocation + DAST - HOS(O)NEt2 Fluorinated_Piperidine Desired Product: Fluorinated Piperidine Intermediate_Carbocation->Fluorinated_Piperidine + F- (SN1) Tetrahydropyridine Side Product: Tetrahydropyridine Intermediate_Carbocation->Tetrahydropyridine - H+ (E1)

Caption: Competing SN1 and E1 pathways in deoxofluorination.

Hydrogenation of Fluoropyridines: Hydrogenation vs. Hydrodefluorination

G Fluoropyridine Fluoropyridine Precursor Dearomatized_Intermediate Dearomatized Intermediate Fluoropyridine->Dearomatized_Intermediate + H2 Catalyst Fluorinated_Piperidine Desired Product: Fluorinated Piperidine Dearomatized_Intermediate->Fluorinated_Piperidine + H2 Catalyst Non-fluorinated_Piperidine Side Product: Hydrodefluorination Dearomatized_Intermediate->Non-fluorinated_Piperidine + H2 - HF Catalyst

Caption: Desired hydrogenation versus undesired hydrodefluorination.

Section 3: Concluding Remarks

The synthesis of fluorinated piperidines is a vibrant area of research with significant implications for drug discovery. While side reactions can present challenges, a thorough understanding of the underlying reaction mechanisms and careful optimization of reaction parameters can lead to successful outcomes. This guide provides a foundation for troubleshooting common issues, and we encourage researchers to consult the primary literature for more detailed studies and novel methodologies.

References

  • BenchChem. (2025).
  • Wagener, T., Heusler, A., Nairoukh, Z., Bergander, K., Daniliuc, C. G., & Glorius, F. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(19), 11253–11260. [Link]

  • Nairoukh, Z., Wollenburg, M., Schlepphorst, C., Bergander, K., Daniliuc, C. G., & Glorius, F. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Chemistry, 11(3), 264–270. [Link]

  • Wagener, T., Heusler, A., Nairoukh, Z., Bergander, K., Daniliuc, C. G., & Glorius, F. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. PMC. [Link]

  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link]

  • Goti, A., & Cardona, F. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1398. [Link]

  • Wang, J., Sánchez-Roselló, M., Aceña, J. L., del Pozo, C., Sorochinsky, A. E., Fustero, S., Soloshonok, V. A., & Liu, H. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 983–987. [Link]

  • Wagener, T., Heusler, A., Nairoukh, Z., Bergander, K., Daniliuc, C. G., & Glorius, F. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. Semantic Scholar. [Link]

  • Science.gov. (n.d.). nucleophilic fluorination reactions: Topics by Science.gov. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis. BenchChem.
  • Wikipedia. (n.d.). Electrophilic fluorination. Retrieved from [Link]

  • Nairoukh, Z., Wollenburg, M., Schlepphorst, C., & Glorius, F. (2019). Application of the all-cis-(multi)fluorinated piperidine building... ResearchGate. [Link]

  • Um, I.-H., & Buncel, E. (2013). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Molecules, 18(12), 14638–14654. [Link]

  • Gouverneur, V. (Ed.). (2018). Strategies Towards Challenging Fluorination Reactions.
  • UCL Discovery. (n.d.). Site selectivities in fluorination. Retrieved from [Link]

Sources

Validation & Comparative

Lipophilicity Modulation in Piperidinols: Fluorinated vs. Non-Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the lipophilicity (logP/logD) profiles of fluorinated versus non-fluorinated piperidinols. It is designed for medicinal chemists and formulation scientists, focusing on the mechanistic causes of lipophilicity changes and providing robust experimental protocols.

Executive Summary & Core Mechanism

The introduction of fluorine into the piperidinol scaffold is a strategic tool in medicinal chemistry, not merely for metabolic blocking, but for precise modulation of acid-base properties (


) and lipophilicity (

).

While the intrinsic lipophilicity (


) of the neutral molecule often changes only marginally upon fluorination, the effective lipophilicity (

)
typically increases significantly. This is driven by the electron-withdrawing nature of fluorine, which lowers the

of the piperidine nitrogen, increasing the fraction of the neutral, membrane-permeable species at physiological pH.
The "Fluorine Effect" Logic Flow

The following diagram illustrates the causal relationship between fluorination, electronic induction, and observed lipophilicity.

FluorineEffect Fluorination Fluorine Substitution (C-F Bond) Induction Inductive Effect (-I) Electron Withdrawal Fluorination->Induction HBond Intramolecular H-Bond (OH···F) Fluorination->HBond If OH present pKa_Drop Lower pKa of Amine (Less Basic) Induction->pKa_Drop Neutral_Species Increased % Neutral Species at pH 7.4 pKa_Drop->Neutral_Species LogD_Increase Increased logD7.4 (Effective Lipophilicity) Neutral_Species->LogD_Increase HBond->LogD_Increase Hides Polarity

Figure 1: Mechanistic pathway of fluorine-induced lipophilicity modulation.

Comparative Analysis: Data & Trends

The table below synthesizes experimental data and established medicinal chemistry trends comparing a baseline non-fluorinated piperidinol with its fluorinated analogs.

Table 1: Physicochemical Profile Comparison

Compound ClassStructure DescriptionIntrinsic Lipophilicity (

)
Basicity (

)
Effective Lipophilicity (

)
Key Structural Insight
4-Hydroxypiperidine Baseline (No F)-0.21 (Hydrophilic)10.7 -3.5 (Highly Ionized)High polarity due to exposed OH and charged NH at pH 7.4.
3-Fluoro-4-hydroxypiperidine cis/trans isomers~0.1 to 0.3 ~8.9 - 9.2 -1.5 to -1.0 Fluorine lowers

by ~1.5 units; significantly boosts

by increasing neutral fraction.
3,3-Difluoro-4-hydroxypiperidine gem-Difluoro~0.5 ~7.5 - 8.0 ~0.0 to 0.5 Drastic

reduction puts basicity near physiological pH; maximizes membrane permeability.
4-Fluoropiperidine No OH (Reference)0.84 9.4 -1.2 Reference point showing that OH reduces logP significantly compared to H.
Critical Observations
  • Basicity Drop: A single fluorine at the

    
    -position (C3) relative to the nitrogen typically lowers the 
    
    
    
    by 1.5–2.0 log units. This is the primary driver for improved BBB penetration.
  • Intramolecular H-Bonding: In cis-3-fluoro-4-hydroxypiperidine, an intramolecular hydrogen bond (OH ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
     F) can form. This "hides" the polar hydrogen of the hydroxyl group, potentially increasing intrinsic 
    
    
    
    more than predicted by fragment-based algorithms.
  • Solubility vs. Permeability Trade-off: While fluorination improves permeability (

    
    ), it often reduces aqueous solubility (
    
    
    
    ) due to increased lipophilicity and crystal packing effects.

Experimental Protocols

To validate these values in your specific series, use the following self-validating protocols.

Protocol A: Shake-Flask Method (Gold Standard)

This method is absolute and does not rely on a standard curve, making it ideal for novel fluorinated scaffolds where retention times might be unpredictable.

Reagents: n-Octanol (HPLC grade), Phosphate Buffer (pH 7.4, 50 mM), Test Compound.

  • Phase Saturation: Mix n-octanol and buffer for 24 hours. Separate phases. Use "water-saturated octanol" and "octanol-saturated water".

  • Preparation: Dissolve 1 mg of piperidinol in 1 mL of the aqueous phase. Measure UV absorbance (

    
    ) at 
    
    
    
    (typically 210-220 nm for piperidines, or use LC-MS for sensitivity).
  • Partitioning: Add 1 mL of octanol phase.

  • Equilibration: Shake vigorously for 1 hour at 25°C. Centrifuge at 3000 rpm for 10 mins to ensure full phase separation.

  • Quantification: Remove the aqueous phase carefully. Measure absorbance (

    
    ).
    
  • Calculation:

    
    
    
    
    
Protocol B: HPLC Retention Time Estimation (High Throughput)

Best for ranking a series of analogs (e.g., a "Fluorine Scan").

Workflow Diagram:

ExperimentalWorkflow Start Start: Compound Library Prep Sample Prep Dissolve in MeOH/Buffer Start->Prep HPLC HPLC Run C18 Column, Isocratic Prep->HPLC Calib Calibration Standards (Known logP compounds) Calib->HPLC DeadTime Measure Dead Time (t0) (Uracil or NaNO3) HPLC->DeadTime Calc_k Calculate Capacity Factor (k') k' = (tR - t0) / t0 DeadTime->Calc_k Regression Linear Regression logP = a * log(k') + b Calc_k->Regression Result Determine logP/logD Regression->Result

Figure 2: HPLC-based lipophilicity determination workflow.

Validation Step: Always run a reference standard (e.g., toluene or a known piperidine) every 10 samples to correct for retention time drift.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link

  • Morgenthaler, M., et al. (2007). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2759159, 4-Fluoropiperidine. Link

  • Linclau, B., et al. (2015). Intramolecular OH···Fluorine Hydrogen Bonding in Saturated, Acyclic Fluorohydrins.[1] Chemistry – A European Journal. Link

  • BenchChem. (2025). Piperidine vs. Pyrrolidine: A Comparative Analysis. Link

Sources

Safety Operating Guide

Comprehensive Safety and Handling Guide for 4,4-Difluoro-3-methylpiperidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the handling, storage, and disposal of 4,4-Difluoro-3-methylpiperidin-3-ol. The procedural guidance herein is based on established safety protocols for analogous chemical structures, including piperidine derivatives and fluorinated organic compounds, to ensure the highest degree of safety in the absence of a specific Safety Data Sheet (SDS) for the named compound. The information is targeted toward researchers, scientists, and drug development professionals.

Hazard Assessment and Chemical Profile

Key Hazard Considerations:

  • Acute Toxicity: Assumed to be harmful if swallowed.

  • Skin and Eye Irritation: Expected to cause skin and serious eye irritation[2].

  • Respiratory Irritation: May cause respiratory tract irritation[2].

  • Flammability: While the flashpoint is unknown, related piperidine compounds are flammable[7][8].

  • Reactivity: Stable under normal conditions, but thermal decomposition may produce hazardous gases such as carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen fluoride[7].

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to mitigate the risks of exposure. The following table outlines the minimum required PPE for handling 4,4-Difluoro-3-methylpiperidin-3-ol.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles with side shields or a full-face shield.[3][7][9]To protect against splashes and aerosols that can cause serious eye irritation or damage.
Skin Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber). A lab coat or chemical-resistant apron should be worn.[4]To prevent skin contact, which can lead to irritation or toxic effects.[3][4]
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used, especially when handling larger quantities or in poorly ventilated areas.[7][10]To prevent inhalation of vapors or aerosols that may cause respiratory irritation.

DOT Diagram: PPE Selection Workflow

PPE_Selection cluster_assessment Hazard Assessment cluster_ppe PPE Selection Start Assess Chemical Hazards CheckIrritation Skin/Eye Irritant? Start->CheckIrritation CheckInhalation Inhalation Hazard? Start->CheckInhalation CheckToxicity Dermal Toxicity? Start->CheckToxicity Goggles Wear Safety Goggles/ Face Shield CheckIrritation->Goggles Respirator Use Respirator CheckInhalation->Respirator Gloves Wear Chemical- Resistant Gloves CheckToxicity->Gloves LabCoat Wear Lab Coat CheckToxicity->LabCoat

Caption: Workflow for selecting appropriate PPE.

Operational Plan: Safe Handling and Storage

Engineering Controls
  • Ventilation: Always handle 4,4-Difluoro-3-methylpiperidin-3-ol in a well-ventilated area. A chemical fume hood is strongly recommended to minimize inhalation exposure.[3][11]

  • Eye Wash and Safety Shower: Ensure that an eye wash station and safety shower are readily accessible in the immediate work area.[12]

Safe Handling Procedures
  • Preparation: Before handling, ensure all necessary PPE is donned correctly.[13] Prepare all required equipment and reagents to minimize movement and potential for spills.

  • Dispensing: When transferring the chemical, use appropriate tools such as a spatula for solids or a calibrated pipette for solutions. Avoid creating dust or aerosols.

  • Heating: If heating is required, use a well-controlled heating mantle or water bath. Avoid open flames, as piperidine derivatives can be flammable.[8]

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[4][11] Decontaminate all work surfaces.

Storage
  • Container: Store in a tightly sealed, properly labeled container.[14]

  • Conditions: Keep in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[7][14][15] A storage temperature of 2-8°C is often recommended for piperidine series compounds to maintain stability.[14]

  • Incompatibilities: Store away from strong oxidizing agents and acids.

Emergency and Disposal Plan

Spill Management
  • Evacuation: In case of a significant spill, evacuate the immediate area and restrict access.

  • Ventilation: Ensure the area is well-ventilated.

  • Containment: For small spills, absorb the material with an inert absorbent such as sand, vermiculite, or diatomaceous earth.[3][10]

  • Collection: Carefully collect the absorbed material into a sealed, labeled container for disposal.[7][10]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

DOT Diagram: Spill Response Protocol

Spill_Response Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Ventilate Ensure Ventilation Evacuate->Ventilate Assess Assess Spill Size Ventilate->Assess SmallSpill Small Spill Assess->SmallSpill Minor LargeSpill Large Spill Assess->LargeSpill Major Contain Contain with Inert Absorbent SmallSpill->Contain ContactEHS Contact Environmental Health & Safety LargeSpill->ContactEHS Collect Collect into Sealed Container Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose as Hazardous Waste Decontaminate->Dispose ContactEHS->Dispose

Caption: Step-by-step spill response protocol.

First Aid Measures
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9][16]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[7][16] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][16] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[3][7] Rinse the mouth with water and seek immediate medical attention.

Disposal Plan

The disposal of 4,4-Difluoro-3-methylpiperidin-3-ol and its waste must be conducted in accordance with all local, state, and federal regulations. Due to its fluorinated nature, specific disposal methods are required.

  • Incineration: High-temperature incineration is a potential method for the complete destruction of fluorinated organic compounds.[5][17] However, this process requires specialized facilities capable of handling and scrubbing acidic fluoride byproducts. Incomplete combustion can lead to the formation of other hazardous per- and polyfluoroalkyl substances (PFAS).[5]

  • Hazardous Waste Landfill: Alternatively, the waste can be disposed of in a designated hazardous waste landfill.[17] This method contains the substance but does not destroy it.

  • Professional Disposal Service: It is highly recommended to use a licensed professional waste disposal service to handle the disposal of this compound.[18]

References

  • Piperidine - SAFETY DATA SHEET. (2023, March 16).
  • Safety Data Sheet: Piperidine - Carl ROTH. (2025, March 31).
  • Per- and Polyfluoroalkyl Substances (PFAS): - Incineration to Manage PFAS Waste Streams - EPA.
  • Piperidine - SAFETY DATA SHEET - Penta chemicals. (2024, May 7).
  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl - New Mexico Environment Department. (2024, April 8).
  • PIPERIDINE (D11, 98%) - Cambridge Isotope Laboratories.
  • 4-Piperidinopiperidine - Santa Cruz Biotechnology.
  • Waste Management Strategies to Mitigate the Effects of Fluorinated Greenhouse Gases on Climate Change - MDPI. (2021, May 11).
  • Guidelines for Disposing of PFAs - MCF Environmental Services. (2023, December 27).
  • What are the storage stability of Piperidine Series compounds over time? - Blog - BTC. (2025, June 17).
  • What can I do? - Fluorinated Greenhouse Gases - EU Climate Action.
  • 4,4-Difluoro-3-methylpiperidine hydrochloride | 1434141-99-7 - Sigma-Aldrich.
  • 4,4-Difluoro-3-methylpiperidine hydrochloride | 1434141-99-7 - Sigma-Aldrich.
  • Safety Data Sheet - CymitQuimica. (2024, December 19).
  • 4 - SAFETY DATA SHEET. (2015, February 2).
  • How to ensure the stability of fluorinated pharmaceutical intermediates during storage? (2025, December 26).
  • SAFETY DATA SHEET - Merck Millipore.
  • SAFETY DATA SHEET - ChemPoint.com. (2015, March 11).
  • SAFETY DATA SHEET - PPG.
  • PIPERIDINE/20% IN DMF - AmericanBio. (2015, March 11).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 8).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2022, November 15).
  • SAFETY DATA SHEET - FUJIFILM Wako Chemicals.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.